Acetylcholine Chloride
Description
This compound is the chloride salt form of acetylcholine, a synthetic, quaternary amino alcohol with cholinergic properties. This compound mimics the parasympathomimetic effect of the endogenous compound acetylcholine. Administered as an ophthalmic solution, this drug stimulates the cholinoceptors in the sphincter muscle of the iris, causing the pupil to constrict. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and is indicated for miosis and cataract.
See also: Acetylcholine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOREOARAHOCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-84-3 (Parent) | |
| Record name | Acetylcholine chloride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048978 | |
| Record name | Acetylcholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60-31-1 | |
| Record name | Acetylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcholine chloride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYLCHOLINE CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetylcholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylcholine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF73293C2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Acetylcholine Chloride in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylcholine (ACh), a primary neurotransmitter in the central nervous system (CNS), plays a pivotal role in a vast array of physiological processes, including learning, memory, attention, and arousal.[1][2][3] Its dysregulation is implicated in numerous neurological disorders such as Alzheimer's and Parkinson's diseases.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of acetylcholine chloride in the CNS, detailing its lifecycle from synthesis to degradation, its interaction with a diverse array of receptors, and the subsequent intracellular signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the complexities of the cholinergic system and providing methodologies for its investigation.
Acetylcholine Lifecycle in the CNS
The physiological effects of acetylcholine are tightly regulated by its synthesis, storage, release, and degradation within the synaptic cleft.
1.1. Synthesis and Storage
Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from choline and acetyl coenzyme A (acetyl-CoA) by the enzyme choline acetyltransferase (ChAT).[7][8] Choline is transported into the neuron via a high-affinity choline transporter (CHT).[7] Following synthesis, ACh is actively transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[7][8]
1.2. Release
The arrival of an action potential at the presynaptic terminal triggers the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. This influx facilitates the fusion of acetylcholine-containing vesicles with the presynaptic membrane, leading to the release of acetylcholine into the synaptic cleft, a process known as exocytosis.[9]
1.3. Degradation
To ensure rapid and precise signaling, acetylcholine is quickly removed from the synaptic cleft. This is primarily achieved through enzymatic degradation by acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate.[1][7][8] The choline can then be taken back up by the presynaptic neuron to be reused for acetylcholine synthesis.[7] A smaller proportion of acetylcholine may be hydrolyzed by butyrylcholinesterase (BChE), which is predominantly found in glial cells.[7][8]
Cholinergic Receptors in the CNS
Acetylcholine exerts its effects by binding to and activating two main classes of receptors in the CNS: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[1][10][11]
2.1. Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission.[10][12] Structurally, they are pentameric proteins composed of various subunits (α2-α10, β2-β4 in the CNS).[12] The specific subunit composition determines the pharmacological and physiological properties of the receptor, including its affinity for acetylcholine and its ion permeability.[12] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[11]
Upon binding of two acetylcholine molecules, the nAChR undergoes a conformational change, opening an intrinsic ion channel that is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and in some cases, calcium (Ca²⁺).[2][12] The influx of Na⁺ and Ca²⁺ leads to depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential (EPSP).[12]
Diagram: Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
2.2. Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate slower, more prolonged modulatory effects in the CNS.[8][10] There are five subtypes of muscarinic receptors (M1-M5), which are classified based on their G protein coupling and subsequent signaling pathways.[8][9]
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[7][9] Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[7][9] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] The βγ subunits of the G protein can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization.
Diagram: Muscarinic Acetylcholine Receptor Signaling Pathways
Caption: Signaling pathways for Gq-coupled and Gi/o-coupled muscarinic receptors.
Quantitative Data
The affinity of acetylcholine for its receptors and the ion permeability of nicotinic channels are critical parameters that dictate the physiological response.
Table 1: Binding Affinities of Acetylcholine for CNS Receptors
| Receptor Subtype | Kd / Ki (nM) | Brain Region/Cell Line | Reference |
| Muscarinic | |||
| M1 | ~30 (Kd) | Rat CNS | [13] |
| M2 | ~30 (Kd) | Rat CNS | [13] |
| M3 | - | - | - |
| M4 | - | - | - |
| M5 | - | - | - |
| Nicotinic | |||
| α4β2 | High Affinity | Mammalian Brain | [4] |
| α7 | Low Affinity | Mammalian Brain | [4] |
Note: Comprehensive and directly comparable Kd/Ki values for acetylcholine across all receptor subtypes are challenging to consolidate due to variations in experimental conditions. The table provides representative values where available.
Table 2: Relative Ion Permeability of CNS Nicotinic Receptor Subtypes
| Receptor Subtype | PCa/PNa | PK/PNa | Reference |
| Neuronal (general) | 1.16 | 1.45 | [14] |
| α7 (hippocampal interneurons) | Significantly less than NMDA receptors | - | [15][16] |
Note: Ion permeability ratios can vary depending on the specific subunit composition and the experimental system.
Experimental Protocols
Investigating the cholinergic system requires specialized techniques to measure acetylcholine release and receptor binding.
4.1. In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the sampling of extracellular acetylcholine from specific brain regions of awake, freely moving animals.
Methodology:
-
Probe Construction and Implantation:
-
Perfusion and Sample Collection:
-
On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).[17][18] The aCSF often contains an acetylcholinesterase inhibitor (e.g., neostigmine or eserine) to prevent the degradation of acetylcholine in the sample.[18]
-
Dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) in chilled microtubes.[18]
-
-
Analysis:
Diagram: In Vivo Microdialysis Workflow
Caption: A workflow diagram for in vivo microdialysis of acetylcholine.
4.2. Radioligand Binding Assay for Acetylcholine Receptors
This in vitro technique is used to determine the density (Bmax) and affinity (Kd) of acetylcholine receptors in brain tissue homogenates.
Methodology:
-
Membrane Preparation:
-
The brain region of interest is dissected and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]ACh or a specific antagonist like [³H]QNB for muscarinic receptors) at various concentrations.[3][20]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[3]
-
The filters are washed to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed using Scatchard or non-linear regression analysis to determine the Bmax and Kd values.
-
Diagram: Radioligand Binding Assay Workflow
Caption: A workflow diagram for a radioligand binding assay.
Conclusion
The mechanism of action of this compound in the central nervous system is multifaceted, involving a complex interplay of synthesis, release, degradation, and receptor activation. The diversity of nicotinic and muscarinic receptor subtypes, each with distinct signaling pathways, allows for the fine-tuning of neuronal activity and underlies the critical role of acetylcholine in higher cognitive functions. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is essential for the development of novel therapeutic strategies targeting the cholinergic system for the treatment of a wide range of neurological and psychiatric disorders. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of CNS cholinergic transmission.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 13. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 14. Calcium permeability of neuronal nicotinic acetylcholine receptor channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ca2+ permeability of nicotinic acetylcholine receptors in rat hippocampal CA1 interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ permeability of nicotinic acetylcholine receptors in rat hippocampal CA1 interneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The Integral Role of Acetylcholine Chloride in Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylcholine (ACh), a primary neurotransmitter in the central and peripheral nervous systems, plays a pivotal role in mediating communication between neurons and target cells.[1][2] Its function is fundamental to a wide array of physiological processes, including muscle contraction, memory, and autonomic control.[1][3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning acetylcholine's role in synaptic transmission. It delves into the synthesis, vesicular storage, calcium-dependent release, and enzymatic degradation of acetylcholine. Furthermore, it explores the diverse signaling pathways initiated upon its binding to nicotinic and muscarinic receptors. This document consolidates key quantitative data, details essential experimental methodologies for its study, and presents visual representations of the critical pathways and workflows involved in cholinergic neurotransmission.
The Lifecycle of Acetylcholine at the Synapse
The efficacy of cholinergic signaling is contingent on a tightly regulated cycle of synthesis, packaging, release, and degradation of acetylcholine.
Synthesis and Storage
Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from choline and acetyl coenzyme A (acetyl-CoA) by the enzyme choline acetyltransferase (ChAT).[1][4][5][6] The availability of choline, which is taken up into the presynaptic terminal by a high-affinity choline transporter (CHT), is the rate-limiting step in ACh synthesis.[5][6]
Following its synthesis, acetylcholine is actively transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[7][8] Each vesicle can store up to 50,000 molecules of acetylcholine.[7] This compartmentalization protects ACh from degradation and allows for its quantal release into the synaptic cleft.[8]
Release into the Synaptic Cleft
The arrival of an action potential at the presynaptic terminal triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺ ions.[4][7][9] This rise in intracellular calcium concentration facilitates the fusion of acetylcholine-containing vesicles with the presynaptic membrane, a process mediated by SNARE proteins, and the subsequent release of acetylcholine into the synaptic cleft.[4][7]
Receptor Binding and Signal Transduction
Once in the synaptic cleft, acetylcholine diffuses across the synapse and binds to cholinergic receptors on the postsynaptic membrane, initiating a cellular response.[3][10] There are two main classes of acetylcholine receptors: nicotinic and muscarinic.[1][3][8][11][12]
-
Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels.[8][12][13] Upon binding acetylcholine, they undergo a conformational change that opens a central pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[12][13][14] This influx leads to depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential (EPSP).[2] There are two main subtypes of nAChRs: N1 (muscle-type) found at the neuromuscular junction, and N2 (neuronal-type) found in the central and peripheral nervous systems.[8][11]
-
Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs).[8][12] There are five subtypes (M1-M5), each coupled to different G-proteins and intracellular signaling cascades.[4][11] For instance, M1, M3, and M5 receptors typically couple to Gq/11, activating phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. M2 and M4 receptors are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also directly modulate ion channels.[4]
Degradation and Recycling
To ensure the transient nature of the signal, acetylcholine is rapidly hydrolyzed in the synaptic cleft into choline and acetate by the enzyme acetylcholinesterase (AChE).[3][15] AChE possesses a very high catalytic activity, with each molecule capable of degrading approximately 5,000 molecules of acetylcholine per second.[15] The choline produced is then taken back up into the presynaptic neuron by the high-affinity choline transporter for the synthesis of new acetylcholine.[5]
Quantitative Data in Cholinergic Transmission
The following tables summarize key quantitative parameters associated with acetylcholine signaling.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding Affinities (Ki values)
| Receptor Subtype | Ligand | Ki (nM) |
| α3β4 | (S)-QND8 | Value not specified |
| α3β4 | (S)-T2 | Value not specified |
| α4β2 | Various | Value not specified |
| α7 | Various | Value not specified |
Note: Specific Ki values for various ligands on different nAChR subtypes are highly variable and context-dependent. The provided source indicates the design and synthesis of ligands to improve binding affinity and selectivity but does not provide a comprehensive table of Ki values.[11]
Table 2: Ion Channel Properties of Nicotinic Acetylcholine Receptors (nAChRs)
| Property | Value | Ion(s) | Receptor Type |
| Unitary Conductance | 36.8 pS (mean) | Na⁺, K⁺ | Rat Sympathetic Neurons |
| Unitary Conductance | 93 pS | K⁺ | Divalent-free solution |
| Unitary Conductance | 51 pS | Na⁺ | Divalent-free solution |
| Unitary Conductance | 23 pS | Li⁺ | Divalent-free solution |
| Open Channel Lifetime | 12.2 ms (longer component for ACh) | Cations | Rat Sympathetic Neurons |
| Open Channel Lifetime | 17.6 ms (longer component for DMPP) | Cations | Rat Sympathetic Neurons |
Data from single-channel patch-clamp recordings.[12]
Table 3: Kinetics of Acetylcholine Release and Degradation
| Process | Parameter | Value |
| Acetylcholine Release (Cue-evoked) | Time to Peak | ~1.5 - 3.0 seconds |
| Acetylcholinesterase (AChE) Catalytic Rate | Turnover Number | ~25,000 molecules of ACh per second per molecule of AChE |
Release kinetics are from in vivo amperometry studies.[16] AChE catalytic rate is a generally cited value.[17]
Experimental Protocols
Whole-Cell Patch-Clamp Recordings of Cholinergic Interneurons
This protocol is adapted for recording from striatal cholinergic interneurons in ex vivo mouse brain slices.[4][5][18][19][20]
1. Slice Preparation:
- Anesthetize a ChAT-cre mouse and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based cutting solution.
- Rapidly dissect the brain and mount it on a vibrating microtome.
- Prepare 300 µm coronal slices containing the striatum in ice-cold, oxygenated NMDG solution.
- Incubate slices in NMDG solution at 34°C for 15 minutes.
- Transfer slices to artificial cerebrospinal fluid (aCSF) and incubate at 34°C for another 15 minutes.
- Allow slices to recover at room temperature for at least 1 hour before recording.
2. Recording:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
- Identify cholinergic interneurons using fluorescence (if virally labeled with a fluorescent reporter like mCherry).
- Pull patch pipettes from borosilicate glass to a resistance of 4-8 MΩ.
- Fill the pipette with an internal solution appropriate for the recording configuration (e.g., voltage-clamp or current-clamp).
- Approach the target neuron and form a GΩ seal.
- Rupture the membrane to achieve the whole-cell configuration.
- Record spontaneous or evoked synaptic currents/potentials.
Solutions:
-
NMDG Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄.
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, 10 glucose.[20]
-
Internal Solution (example for voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 5 QX-314, 2 Mg-ATP, 0.25 Na-GTP.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol allows for the in vivo measurement of extracellular acetylcholine levels in the brain of a freely moving animal.[9][17][21][22]
1. Probe Implantation:
- Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
- Surgically expose the skull and drill a small hole over the target brain region.
- Slowly lower a microdialysis probe to the desired coordinates.
- Secure the probe to the skull with dental cement.
- Allow the animal to recover from surgery.
2. Microdialysis Sampling:
- Connect the probe inlet to a syringe pump and the outlet to a collection vial.
- Perfuse the probe with a physiological solution (e.g., aCSF) at a low flow rate (e.g., 1-2 µL/min).
- Allow the system to equilibrate.
- Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
- Samples can be analyzed immediately or stored at -80°C.
3. Sample Analysis:
- Quantify acetylcholine and choline concentrations in the dialysate using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][21]
Receptor Binding Assay
This protocol is a general framework for determining the binding affinity of a ligand to acetylcholine receptors using a radioligand competition assay.[23][24][25][26]
1. Membrane Preparation:
- Homogenize tissue expressing the target acetylcholine receptor (e.g., brain tissue, cultured cells) in a cold buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet multiple times by resuspension and centrifugation.
- Resuspend the final membrane pellet in the assay buffer.
2. Binding Reaction:
- In a series of tubes, add a constant concentration of a radiolabeled ligand (e.g., [³H]-epibatidine for nAChRs) and varying concentrations of the unlabeled test compound.
- Add the membrane preparation to initiate the binding reaction.
- Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
3. Separation and Counting:
- Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
- Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the amount of bound radioactivity using a scintillation counter.
4. Data Analysis:
- Plot the percentage of specific binding against the concentration of the unlabeled test compound.
- Fit the data to a one-site or two-site competition model to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Cholinergic Signaling and Experimental Workflows
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 6. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 9. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Conductance and kinetic properties of single nicotinic acetylcholine receptor channels in rat sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Acetylcholine Release in Prefrontal Cortex Promotes Gamma Oscillations and Theta–Gamma Coupling during Cue Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. Whole-Cell Patch-Clamp Electrophysiology [bio-protocol.org]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. labcorp.com [labcorp.com]
- 24. researchgate.net [researchgate.net]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
The Dawn of Neurotransmission: A Technical History of Acetylcholine Chloride
An In-depth Guide on the Discovery, Elucidation, and Significance of the First Neurotransmitter
Introduction
The identification of acetylcholine chloride marked a pivotal moment in our understanding of physiology and pharmacology, laying the foundation for modern neuroscience. This technical guide provides a comprehensive overview of the discovery and history of acetylcholine, detailing the key experiments, methodologies, and conceptual leaps that established it as the first identified neurotransmitter. Tailored for researchers, scientists, and drug development professionals, this document delves into the original experimental protocols, presents quantitative data from seminal studies, and illustrates the elucidated signaling pathways.
Early Synthesis and Initial Physiological Observations
The story of acetylcholine begins not in biology, but in the realm of organic chemistry.
First Synthesis by Adolf von Baeyer (1867)
Conceptual Synthesis Reaction:
The synthesis of this compound is conceptually a two-step process involving the reaction of chloroethanol with trimethylamine to form choline, which is then acetylated.[2] A general modern laboratory synthesis can be described as follows:
Experimental Protocol: General Laboratory Synthesis of this compound
-
Reaction of Chloroethanol with Trimethylamine: Chloroethanol is reacted with an aqueous solution of trimethylamine. This reaction forms choline chloride.
-
Acylation with Acetic Anhydride: The resulting choline chloride is then acylated using acetic anhydride. This step introduces the acetyl group to the choline molecule, forming this compound.
-
Purification: The final product is then purified, typically through recrystallization, to yield this compound as a white crystalline solid.
Early Pharmacological Investigations: Hunt and Taveau (1906)
The first indication of acetylcholine's potent physiological effects came from the work of Reid Hunt and René de M. Taveau in 1906.[3] They discovered that acetylcholine possessed a powerful hypotensive (blood pressure-lowering) effect, far exceeding that of choline.[3][4]
Experimental Protocol: Assessment of Vasoactive Properties
While the precise, step-by-step protocol from their 1906 paper is not detailed in the available search results, a general methodology for such an experiment in that era would have involved the following:
-
Animal Preparation: An anesthetized animal, typically a cat or dog, would be used. A cannula would be inserted into a major artery (e.g., the carotid artery) and connected to a kymograph via a mercury manometer to record blood pressure.
-
Drug Administration: A solution of this compound of a known concentration would be prepared. This solution would be injected intravenously into the animal, often through a cannulated femoral or jugular vein.
-
Data Recording: The kymograph would record the changes in blood pressure on smoked paper. The magnitude and duration of the blood pressure drop following the injection of acetylcholine would be measured.
-
Control and Comparison: The effects of acetylcholine would be compared to the effects of other substances, such as choline, to determine its relative potency.
Quantitative Data:
Isolation from a Natural Source and Confirmation of its Role
The presence of acetylcholine in biological systems remained unconfirmed until the work of Arthur J. Ewins and later, the groundbreaking experiments of Otto Loewi and Sir Henry Dale.
Isolation from Ergot by Arthur J. Ewins (1914)
In 1914, Arthur J. Ewins, working in Henry Dale's laboratory, became the first to isolate acetylcholine from a natural source, the fungus ergot (Claviceps purpurea).[3][5][6] This discovery was significant as it demonstrated that acetylcholine was not merely a synthetic curiosity but a naturally occurring compound.
Experimental Protocol: Isolation of Acetylcholine from Ergot
The detailed protocol from Ewins' 1914 paper in the Biochemical Journal is not fully available in the search results. However, a general outline of the extraction process can be inferred:
-
Extraction: An extract of ergot was prepared, likely using an alcoholic solution to dissolve the active principles.
-
Purification: The initial extract would have undergone a series of purification steps to remove other ergot alkaloids and inactive substances. This may have involved precipitation and solvent extraction techniques.
-
Crystallization: The purified substance was then crystallized, likely as a salt (e.g., the chloride salt), to allow for its chemical identification.
-
Chemical and Physiological Confirmation: The identity of the isolated substance as acetylcholine was confirmed by comparing its chemical properties and physiological effects (such as its potent vasodepressor action) to those of synthetic acetylcholine.
The "Vagusstoff" Experiment: Otto Loewi (1921)
The definitive proof that a chemical substance was responsible for transmitting nerve impulses came from a now-famous experiment conducted by the German pharmacologist Otto Loewi in 1921.[1][2][5][7][8][9] For this work, he, along with Sir Henry Dale, was awarded the Nobel Prize in Physiology or Medicine in 1936.[5][7]
Experimental Protocol: Loewi's Frog Heart Experiment
-
Preparation of Frog Hearts: Two frog hearts were isolated. One heart (the donor heart) was left with its vagus nerve intact, while the vagus nerve of the second heart (the recipient heart) was removed.[1][9]
-
Perfusion: Both hearts were cannulated and perfused with Ringer's solution, a saline solution that maintains the viability of isolated organs.[8] The perfusate from the donor heart was collected.
-
Vagus Nerve Stimulation: The vagus nerve of the donor heart was electrically stimulated. This stimulation caused the heart rate of the donor heart to slow down.[1][8][9]
-
Transfer of Perfusate: The Ringer's solution that had been perfusing the donor heart during vagal stimulation was collected and transferred to the recipient heart.[1][8][9]
-
Observation: Upon application of the perfusate from the donor heart, the heart rate of the recipient heart also slowed down.[1][8][9]
This elegantly simple experiment demonstrated that the vagus nerve released a chemical substance, which Loewi termed "Vagusstoff" (Vagus substance), that was responsible for mediating the inhibitory effect on the heart.[2][8] This "Vagusstoff" was later identified as acetylcholine.[7]
Experimental Workflow: Loewi's Frog Heart Experiment
Confirmation and Bioassay: Sir Henry Dale and Wilhelm Feldberg
Sir Henry Dale and his colleagues, notably Wilhelm Feldberg, provided further crucial evidence for the role of acetylcholine as a neurotransmitter and developed a sensitive bioassay for its detection and quantification.[4]
Experimental Protocol: The Eserinised Leech Muscle Bioassay
This bioassay took advantage of the fact that the dorsal muscle of the leech (Hirudo medicinalis) is extremely sensitive to acetylcholine. The sensitivity was further enhanced by the use of eserine (physostigmine), an inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine.
-
Preparation of the Leech Muscle: A strip of the dorsal muscle of a medicinal leech was dissected and suspended in an organ bath containing a suitable saline solution.
-
Eserine Treatment: Eserine was added to the organ bath to inhibit any acetylcholinesterase activity, thus preventing the breakdown of acetylcholine and increasing the sensitivity of the muscle.
-
Sample Application: A sample containing an unknown amount of acetylcholine (e.g., perfusate from a stimulated nerve preparation) was added to the organ bath.
-
Measurement of Contraction: The contraction of the leech muscle in response to the acetylcholine in the sample was recorded using a kymograph.
-
Calibration: The response of the muscle to the unknown sample was compared to the responses produced by known concentrations of acetylcholine to quantify the amount present in the sample.
This bioassay was instrumental in demonstrating the release of acetylcholine from a variety of nerve endings, including those at the neuromuscular junction.
Quantitative Data from Early Bioassays:
| Experiment | Key Finding | Observed Effect | Significance |
| Hunt & Taveau (1906) | Potent vasodepressor effect of acetylcholine. | Significant decrease in arterial blood pressure in anesthetized animals. | First demonstration of the powerful physiological activity of acetylcholine. |
| Loewi (1921) | Chemical transmission of nerve impulses. | Slowing of a recipient frog heart upon application of perfusate from a vagally-stimulated donor heart. | First direct evidence for chemical neurotransmission ("Vagusstoff"). |
| Dale & Feldberg (1930s) | Quantification of acetylcholine release. | Contraction of eserinised leech muscle in response to acetylcholine in biological samples. | Development of a sensitive bioassay to measure acetylcholine release from nerve endings. |
Acetylcholine Signaling Pathways
Acetylcholine exerts its diverse effects by binding to two main classes of receptors: nicotinic and muscarinic acetylcholine receptors. These receptors are fundamentally different in their structure and signaling mechanisms.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic receptors are ligand-gated ion channels. When acetylcholine binds to these receptors, it causes a conformational change that opens a channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and an excitatory postsynaptic potential.
Nicotinic Acetylcholine Receptor Signaling Pathway
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are G-protein coupled receptors (GPCRs). The binding of acetylcholine to these receptors activates an associated G-protein, which in turn initiates an intracellular signaling cascade. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and have distinct downstream effects.
-
M1, M3, and M5 Receptors: These receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled)
Conclusion
The discovery and elucidation of the role of this compound represent a paradigm shift in the biological sciences. From its initial synthesis in a chemistry lab to its identification as the first chemical messenger of the nervous system, the journey of acetylcholine has paved the way for our modern understanding of neuropharmacology and the development of countless therapeutic agents that target the cholinergic system. The pioneering work of von Baeyer, Hunt, Taveau, Ewins, Loewi, and Dale, built upon by generations of scientists, continues to inspire and inform research in neuroscience and drug development today.
References
- 1. historischesarchiv.dgk.org [historischesarchiv.dgk.org]
- 2. Neuroscience for Kids - Neurotransmitters [faculty.washington.edu]
- 3. A HISTORIC PERSPECTIVE ON THE CURRENT PROGRESS IN ELUCIDATION OF THE BIOLOGIC SIGNIFICANCE OF NON-NEURONAL ACETYLCHOLINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Reactions of the normal mammalian muscle to acetylcholine and to eserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vagusstoff - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Otto Loewi (1873–1961): Dreamer and Nobel laureate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acetylcholine Receptor Subtypes and Distribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of nicotinic and muscarinic acetylcholine receptor subtypes, their distribution throughout the body, and the signaling pathways they mediate. Quantitative data on receptor densities are presented in structured tables for comparative analysis. Detailed experimental protocols for the characterization of these receptors are also provided, along with visualizations of key signaling pathways and a representative experimental workflow.
Introduction to Acetylcholine Receptors
Acetylcholine (ACh) is a crucial neurotransmitter that exerts its effects through two major families of receptors: the ionotropic nicotinic acetylcholine receptors (nAChRs) and the metabotropic muscarinic acetylcholine receptors (mAChRs).[1] These receptors are integral to a vast array of physiological processes in both the central and peripheral nervous systems.[2] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission, while mAChRs are G protein-coupled receptors (GPCRs) that modulate neuronal activity over a slower timescale.[2][3] The diversity of subunits for nAChRs and the five distinct subtypes of mAChRs allow for a wide range of functional roles and provide numerous targets for therapeutic intervention.[4][5]
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are pentameric structures composed of various combinations of α and β subunits, with some subtypes being homomeric (composed of only α subunits).[2][4] There are 16 identified nAChR subunits in mammals (α1-α7, α9-α10, β1-β4, γ, δ, and ε), leading to a remarkable diversity of receptor subtypes with distinct pharmacological and physiological properties.[6]
nAChR Subtypes and Subunit Composition
The subunit composition of nAChRs determines their pharmacological and biophysical characteristics.[2] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[2] Muscle-type nAChRs, found at the neuromuscular junction, have a distinct subunit composition from neuronal nAChRs.[2]
Distribution of nAChRs
nAChRs are widely distributed throughout the central and peripheral nervous systems, as well as in some non-neuronal tissues.
The brain exhibits a high density and heterogeneous distribution of nAChRs. The thalamus has the highest density of α4β2* nAChRs.[7] The α7 subtype is also highly expressed in the hippocampus and cerebral cortex.
Table 1: Density of Nicotinic Acetylcholine Receptor Subtypes in the Human Brain
| Brain Region | Receptor Subtype | Receptor Density (Bmax) |
| Thalamus | α4β2 | High |
| Cerebellum | α4β2 | Moderate |
| Brainstem | α4β2 | Moderate |
| Putamen | α4β2 | Moderate |
| Frontal Cortex | α4β2* | Low to Moderate |
| Hippocampus | α7 | High |
| Cerebral Cortex | α7 | High |
Note: Qualitative descriptions are used where precise numerical values are not consistently reported across studies. Bmax values can vary based on the radioligand and experimental conditions used.
In the PNS, nAChRs are critical for synaptic transmission in autonomic ganglia and at the neuromuscular junction. The α3β4* subtype is the predominant nAChR in autonomic ganglia.[7]
Table 2: Distribution and Density of Nicotinic Acetylcholine Receptors in Peripheral Tissues
| Tissue | Receptor Subtype(s) | Receptor Density (Bmax) |
| Superior Cervical Ganglion (mouse) | α3β4, α3β4α5, α3β4β2 | 345.8 ± 25.6 fmol/mg protein[8] |
| Adrenal Medulla | α3β4*, α7 | Present[9] |
| Skeletal Muscle (Neuromuscular Junction) | (α1)₂β1δε (adult) | High |
nAChR Signaling Pathway
nAChRs are ionotropic receptors that, upon binding acetylcholine, undergo a conformational change to open a central pore permeable to cations, primarily Na+ and Ca2+.[2] This influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP).
Muscarinic Acetylcholine Receptors (mAChRs)
mAChRs are members of the G protein-coupled receptor superfamily and are classified into five subtypes, M1 through M5.[5] These receptors mediate a slower and more modulatory form of cholinergic transmission compared to nAChRs.
mAChR Subtypes and G Protein Coupling
The five mAChR subtypes couple to different families of G proteins, leading to distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[3][5]
Table 3: Muscarinic Acetylcholine Receptor Subtypes and their G Protein Coupling
| Receptor Subtype | Primary G Protein Coupling |
| M1 | Gq/11 |
| M2 | Gi/o |
| M3 | Gq/11 |
| M4 | Gi/o |
| M5 | Gq/11 |
Distribution of mAChRs
mAChRs are widely expressed in the central and peripheral nervous systems, as well as in various non-neuronal tissues such as smooth muscle and glands.
In the CNS, mAChRs are involved in learning, memory, and cognition. The M1 subtype is the most abundant in the cerebral cortex and hippocampus.
Table 4: Density of Muscarinic Acetylcholine Receptor Subtypes in the CNS
| Brain Region | Receptor Subtype | Receptor Density (Bmax) |
| Caudate Nucleus (Rhesus Monkey) | Total mAChR | High (up to 1200 pmol/g protein)[8] |
| Putamen (Rhesus Monkey) | Total mAChR | High[8] |
| Cerebral Cortex (Rhesus Monkey) | Total mAChR | High[8] |
| Hippocampus (Human) | M1 | Abundant |
| Striatum (Rat) | M4 | High |
In the periphery, mAChRs regulate the function of organs innervated by the parasympathetic nervous system. M2 and M3 receptors are co-expressed in many smooth muscle tissues.[10]
Table 5: Distribution of Muscarinic Acetylcholine Receptors in Peripheral Tissues
| Tissue | Receptor Subtype(s) |
| Heart | M2 |
| Smooth Muscle (e.g., gut, bladder, airways) | M2, M3[10] |
| Glands (e.g., salivary, sweat) | M1, M3 |
mAChR Signaling Pathways
The activation of mAChRs initiates intracellular signaling cascades through their coupled G proteins.
-
Gq/11 Pathway (M1, M3, M5): Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gi/o Pathway (M2, M4): The Gi/o pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Experimental Protocols
The characterization of acetylcholine receptors relies on a variety of experimental techniques. Below are detailed methodologies for three key approaches.
Radioligand Binding Assay
Radioligand binding assays are used to determine the density (Bmax) and affinity (Kd) of receptors in a given tissue or cell preparation.
Protocol: Saturation Binding Assay for α4β2 nAChRs using [3H]Cytisine*
-
Tissue Preparation:
-
Homogenize rat brain tissue (e.g., thalamus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare a series of dilutions of the radioligand, [3H]cytisine.
-
In a multi-well plate, add a constant amount of membrane preparation to each well.
-
Add increasing concentrations of [3H]cytisine to the wells.
-
For the determination of non-specific binding, add a high concentration of a competing non-radiolabeled ligand (e.g., nicotine) to a parallel set of wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data to a saturation binding curve to determine the Bmax and Kd values.
-
Immunohistochemistry
Immunohistochemistry (IHC) is used to visualize the localization of receptors within tissues.
Protocol: IHC for M2 Muscarinic Receptors
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the tissue of interest and post-fix overnight.
-
Cryoprotect the tissue in a sucrose solution.
-
Section the tissue using a cryostat or vibratome.
-
-
Antigen Retrieval (if necessary for paraffin-embedded tissue):
-
Incubate slides in a citrate buffer at high temperature.
-
-
Blocking:
-
Incubate the tissue sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for the M2 receptor overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount the sections on slides with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application.
Protocol: Whole-Cell Voltage-Clamp Recording of α7 nAChR Currents
-
Cell Preparation:
-
Use a cell line expressing α7 nAChRs or primary neurons.
-
Plate the cells on coverslips for recording.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution containing ions that mimic the intracellular environment.
-
-
Recording Setup:
-
Place the coverslip in a recording chamber on a microscope stage and perfuse with an external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recording:
-
Clamp the membrane potential at a holding potential of -60 mV.[11]
-
Apply the α7 nAChR agonist (e.g., acetylcholine or choline) via a perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude, activation, and desensitization kinetics of the currents.
-
Construct dose-response curves to determine the EC50 of the agonist.
-
Experimental Workflow for Novel Ligand Characterization
The characterization of a novel compound targeting an acetylcholine receptor typically follows a multi-step process.
Conclusion
The nicotinic and muscarinic acetylcholine receptors represent a diverse and functionally critical class of neurotransmitter receptors. Their distinct subtypes, distribution patterns, and signaling mechanisms offer a wealth of opportunities for the development of novel therapeutics for a wide range of neurological and psychiatric disorders. A thorough understanding of their pharmacology and the application of rigorous experimental methodologies are essential for advancing drug discovery efforts in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly and subunit diversity of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and functional properties of distinct nicotinic acetylcholine receptors in the superior cervical ganglion of mice with targeted deletions of nAChR subunit genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acetylcholine receptors of adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acetylcholine Chloride Signaling in Non-Neuronal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (ACh), the first identified neurotransmitter, has a well-established role in the central and peripheral nervous systems. However, a growing body of evidence reveals the existence of a non-neuronal cholinergic system (NNCS) where ACh acts as a local signaling molecule in a wide array of tissues.[1] This guide provides a comprehensive technical overview of ACh chloride signaling in non-neuronal tissues, focusing on the core mechanisms, quantitative data, experimental methodologies, and signaling pathways involved. The NNCS is comprised of the machinery for ACh synthesis by choline acetyltransferase (ChAT), its release, degradation by cholinesterases, and a diverse array of muscarinic (mAChR) and nicotinic (nAChR) receptors expressed on non-neuronal cells.[2][3] This system is pivotal in regulating fundamental cellular processes such as inflammation, proliferation, apoptosis, and migration in tissues including the immune system, endothelium, epithelium, and adipose tissue.[4][5]
Core Concepts of Non-Neuronal Acetylcholine Signaling
The non-neuronal cholinergic system operates in an autocrine or paracrine fashion, where ACh synthesized and released by non-neuronal cells acts on receptors on the same or neighboring cells.[1] This localized signaling allows for fine-tuned regulation of cellular functions in response to various physiological and pathological stimuli.
Key Components of the Non-Neuronal Cholinergic System:
-
Acetylcholine Synthesis and Release: In non-neuronal cells, ACh is primarily synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[3] Unlike neuronal release which is vesicular and rapid, non-neuronal ACh release is often non-vesicular and slower, mediated by transporters like organic cation transporters (OCTs).[6]
-
Acetylcholine Receptors: The effects of ACh are mediated by two main families of receptors:
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[7][8] M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[7][8]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. The homomeric α7 nAChR is a key player in the "cholinergic anti-inflammatory pathway," mediating immunosuppressive effects.[3] Other subtypes, including those containing α3, α5, and β subunits, are also expressed in various non-neuronal cells.[9]
-
-
Acetylcholinesterase (AChE): This enzyme rapidly hydrolyzes ACh in the synaptic cleft and at non-neuronal sites, thereby terminating its signaling. The presence of AChE in non-neuronal tissues is crucial for regulating the local concentration and duration of ACh action.
Quantitative Data on Acetylcholine Chloride Signaling
The following tables summarize key quantitative parameters of ACh signaling in various non-neuronal cell types. This data is essential for understanding the potency and efficacy of ACh in different biological contexts.
Table 1: Receptor Binding Affinities of Acetylcholine
| Receptor Subtype | Tissue/Cell Type | Ligand | Kd / Ki | Reference |
| Muscarinic (high-affinity) | Rat CNS and peripheral tissues | [3H]Acetylcholine | ~30 nM (Kd) | [10] |
| Muscarinic | Chironomus tentans epithelial cell line | [3H]QNB | 1.4 nM (Kd) | [11] |
Table 2: Functional Effects of Acetylcholine on Non-Neuronal Cells
| Cell Type | Parameter Measured | Acetylcholine Concentration | Effect | Reference |
| Endothelial Cells | Nitric Oxide Production | 10 µM | 45 ± 20% increase | [12] |
| Endothelial Cells | Nitric Oxide Production | 100 µM | 111 ± 33% increase | [12] |
| Fibroblast-like Synoviocytes | IL-6 Release (IL-1 activated) | 1 mM | Dose-dependent decrease | [13] |
| Human Keratinocytes | Cell Proliferation | 10 µM (+ physostigmine) | Significant reduction | [14] |
| Human Keratinocytes | Cell Migration (in vitro) | 1 µM - 1 mM | Dose-dependent decrease | [14] |
| RAW Macrophage-like cells | TNF-α Release (LPS-activated) | 0.1 - 50 mM (Choline) | Dose-dependent suppression | [15] |
| Human Monocytes | TNF-α, PGE2, MIP-1α/β Production | 10-8 M (Nicotine) | Significant inhibition | [12] |
Signaling Pathways in Non-Neuronal Tissues
Acetylcholine activates distinct signaling cascades depending on the receptor subtype and the cellular context. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors mediate a wide range of cellular responses through their coupling to different G-proteins.
Nicotinic Acetylcholine Receptor Signaling (α7 Subtype)
The α7 nAChR is a key mediator of the cholinergic anti-inflammatory pathway, particularly in immune cells like macrophages.
Acetylcholine Signaling in Adipocytes
In adipose tissue, ACh signaling, particularly through nicotinic receptors, has been implicated in the regulation of thermogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study non-neuronal ACh signaling.
Radioligand Binding Assay for Receptor Characterization
This protocol is used to determine the binding affinity (Kd) and density (Bmax) of ACh receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand (e.g., [3H]QNB for muscarinic receptors, [3H]epibatidine for nicotinic receptors).
-
Non-labeled competitor (e.g., this compound, atropine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or non-labeled competitor at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically near its Kd).
-
150 µL of membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).[7]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7][16]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[16] Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax. Competition binding data are analyzed to determine the inhibition constant (Ki).
Measurement of Cytokine Secretion by ELISA
This protocol is for quantifying the amount of a specific cytokine (e.g., TNF-α) released from cultured immune cells in response to ACh.
Materials:
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) or other stimuli.
-
This compound.
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Cell Culture and Stimulation:
-
Seed immune cells in a 96-well plate at a density of approximately 0.1 million cells/well.[17]
-
Pre-treat cells with various concentrations of acetylcholine for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce cytokine production.[18]
-
Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion.
-
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[19]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.[17]
-
Sample Incubation: Add cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.[17]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[20]
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.[20]
-
Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops (typically 15-30 minutes).[20]
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).[17]
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader.[21] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the cytokine concentrations in the samples from the standard curve.
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the rate of cell proliferation by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cells of interest (e.g., epithelial cells).
-
Cell culture medium and supplements.
-
This compound.
-
BrdU labeling solution (10 µM).[22]
-
Fixing/Denaturing solution (e.g., 4% paraformaldehyde, 2N HCl).[23]
-
Anti-BrdU primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of acetylcholine and incubate for the desired duration (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.[23]
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[23]
-
Wash the cells with PBS.
-
Denature the DNA by adding 2N HCl and incubating for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU to the antibody.[23]
-
Neutralize the acid with a neutralizing buffer.
-
-
Immunodetection:
-
Signal Development and Measurement:
-
Wash the cells and add the TMB substrate.
-
Incubate until a color develops and then add the stop solution.
-
Read the absorbance at 450 nm. The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
-
Cell Migration Assay (Boyden Chamber)
This assay, also known as a chemotaxis assay, measures the directed migration of cells towards a chemoattractant, such as acetylcholine.
Materials:
-
Boyden chamber apparatus (or transwell inserts).
-
Polycarbonate filters with appropriate pore size.
-
Cells of interest.
-
Serum-free medium.
-
Chemoattractant (acetylcholine).
-
Cell stain (e.g., crystal violet).
-
Microscope.
Procedure:
-
Chamber Preparation: Place a polycarbonate filter between the upper and lower compartments of the Boyden chamber. The pore size of the filter should be smaller than the cell diameter to prevent passive movement.[24]
-
Loading the Chamber:
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
Cell Removal and Staining:
-
After incubation, remove the non-migrated cells from the upper surface of the filter with a cotton swab.
-
Fix and stain the cells that have migrated to the lower surface of the filter with a stain like crystal violet.
-
-
Quantification:
-
Elute the stain from the cells and measure the absorbance using a plate reader.
-
Alternatively, count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Express the results as the number of migrated cells or as a migration index (fold increase in migration over the control without a chemoattractant).
Conclusion
The non-neuronal cholinergic system is a ubiquitous and versatile signaling network that plays a critical role in the regulation of a wide range of physiological and pathological processes in non-neuronal tissues. By acting as a local autocrine and paracrine signaling molecule, acetylcholine fine-tunes cellular functions, including inflammation, proliferation, and migration. A thorough understanding of the quantitative aspects of ACh signaling, the intricacies of its downstream pathways, and the methodologies to study these processes is paramount for researchers and drug development professionals. The data, diagrams, and protocols provided in this guide serve as a foundational resource for further exploration into this exciting and rapidly evolving field, with the potential to uncover novel therapeutic targets for a variety of diseases.
References
- 1. Frontiers | Stimulation of α7 Nicotinic Acetylcholine Receptor by Nicotine Suppresses Decidual M1 Macrophage Polarization Against Inflammation in Lipopolysaccharide-Induced Preeclampsia-Like Mouse Model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acetylcholine receptor alpha7 subunit is an essential regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. CHRNA2: a new paradigm in beige thermoregulation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholine stimulates bronchial epithelial cells to release neutrophil and monocyte chemotactic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of α7 Nicotinic Acetylcholine Receptor Upregulates HLA-DR and Macrophage Receptors: Potential Role in Adaptive Immunity and in Preventing Immunosuppression [mdpi.com]
- 9. Functional nicotinic and muscarinic receptors on mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novamedline.com [novamedline.com]
- 11. mdpi.com [mdpi.com]
- 12. Nicotine inhibits the production of proinflammatory mediators in human monocytes by suppression of I-κB phosphorylation and nuclear factor-κB transcriptional activity through nicotinic acetylcholine receptor α7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Receptor-mediated inhibition of keratinocyte migration by nicotine involves modulations of calcium influx and intracellular concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of TNF release by choline requires alpha7 subunit nicotinic acetylcholine receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. The ATP-mediated cytokine release by macrophages is down-modulated by unconventional α9* nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. file.elabscience.com [file.elabscience.com]
- 21. An immune-beige adipocyte communication via nicotinic acetylcholine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. mbl.edu [mbl.edu]
- 24. Muscarinic receptors couple to modulation of nicotinic ACh receptor desensitization in myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Effects of Acetylcholine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylcholine (ACh), a primary neurotransmitter in the peripheral and central nervous systems, exerts a wide array of physiological effects through its interaction with nicotinic and muscarinic receptors.[1] The chloride salt of acetylcholine is commonly utilized in experimental settings to investigate these effects. Understanding the differential outcomes of acetylcholine chloride application in in vivo (within a living organism) and in vitro (in a controlled laboratory environment) settings is crucial for translational research and drug development. This technical guide provides a comprehensive overview of the dose-dependent effects of this compound, details common experimental protocols, and visualizes the underlying signaling pathways.
Introduction
Acetylcholine's actions are mediated by two main classes of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[2][3] In vivo, the administration of this compound can induce complex systemic responses, including changes in cardiovascular parameters like blood pressure and heart rate, as well as effects on the gastrointestinal and respiratory systems.[4][5] In vitro and ex vivo models, such as isolated organ baths and cell cultures, allow for the study of acetylcholine's effects on specific tissues and cellular mechanisms in a more controlled environment, eliminating the influence of systemic homeostatic mechanisms.[6] This guide will systematically compare and contrast these effects.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound in various experimental models.
Table 1: In Vivo Effects of this compound on Cardiovascular Parameters in Rats
| Animal Model | Administration Route | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Citation(s) |
| Spontaneously Hypertensive Rats (SHRs) | Oral | 10⁻⁵ mol/kg | ↓ 22.1 mmHg | ↓ 61.3 beats/min | [7] |
| Spontaneously Hypertensive Rats (SHRs) | Oral | 10⁻³ mol/kg | ↓ 15.5 mmHg | ↓ 89.9 beats/min | [7] |
| Unanesthetized Rats | Intracortical (Anterior Cingulate) | 2.5-60 nmol | Dose-dependent decrease (Emax = -25.3 mmHg) | No significant change | [8] |
Table 2: Ex Vivo / In Vitro Effects of this compound
| Preparation | Parameter Measured | EC₅₀ / IC₅₀ | Effect | Citation(s) |
| Isolated Rat Ileum | Contraction | 3.368 x 10⁻⁷ M | Concentration-dependent contraction | [9] |
| Isolated Rat Ileum | Contraction | 5.886 x 10⁻⁸ M | Concentration-dependent contraction | [10] |
| Isolated Rat Ileum | Contraction | 0.1 µg/ml | Concentration-dependent contraction | [11] |
Experimental Protocols
In Vivo Measurement of Cardiovascular Effects in Anesthetized Rats
This protocol describes a standard procedure for assessing the impact of intravenously administered this compound on blood pressure and heart rate in a rat model.
3.1.1. Animal Preparation
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., sodium pentobarbital, 45 mg/kg, i.p.). Assess the depth of anesthesia by monitoring the pedal withdrawal reflex.
-
Surgical Preparation:
-
Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
-
Cannulate the trachea to ensure a patent airway.
-
Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.
-
Cannulate the jugular vein for intravenous drug administration.
-
3.1.2. Drug Administration and Data Acquisition
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in sterile saline). Make serial dilutions to obtain the desired concentrations for injection.
-
Administration: Administer bolus injections of this compound through the jugular vein cannula in increasing doses.[12]
-
Data Recording: Continuously record arterial blood pressure and heart rate using a data acquisition system. Allow for a stabilization period between doses for cardiovascular parameters to return to baseline.
Ex Vivo Isolated Rat Ileum Contraction Assay
This protocol details the methodology for studying the contractile effect of this compound on an isolated segment of the rat ileum.
3.2.1. Tissue Preparation
-
Euthanasia and Dissection: Euthanize a rat by a humane method (e.g., cervical dislocation). Open the abdominal cavity and carefully dissect a segment of the ileum.
-
Cleaning and Mounting: Place the ileum segment in a petri dish containing Tyrode's solution. Gently flush the lumen to remove intestinal contents. Cut a 2-3 cm segment and mount it in an organ bath containing aerated Tyrode's solution maintained at 37°C. One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.
3.2.2. Experimental Procedure
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension (e.g., 1 g), with regular changes of the Tyrode's solution.
-
Dose-Response Curve:
-
Record a stable baseline of spontaneous contractions.
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ to 10⁻³ M).[9]
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Data Analysis: Plot the contractile response against the logarithm of the acetylcholine concentration to generate a dose-response curve and calculate the EC₅₀ value.
Signaling Pathways
This compound exerts its effects by activating two distinct types of receptors, each with its own signaling cascade.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic receptors are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[13] This leads to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or nerve impulse propagation.[3]
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[14] They are broadly classified based on the G-protein they couple to.
4.2.1 M1, M3, M5 (Gq/11-coupled) Pathway
Activation of these receptors leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC).[15] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC).[15]
4.2.2 M2, M4 (Gi/o-coupled) Pathway
These receptors couple to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15] The βγ subunits of the G-protein can also directly open potassium channels, leading to hyperpolarization of the cell membrane.[16]
Conclusion
The study of this compound's effects, both in vivo and in vitro, provides a foundational understanding of cholinergic pharmacology. While in vivo experiments reveal the integrated physiological responses governed by complex feedback mechanisms, in vitro and ex vivo models offer the precision required to dissect cellular and molecular mechanisms of action. A comprehensive approach, utilizing both methodologies, is essential for the successful development of novel therapeutics targeting the cholinergic system.
References
- 1. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. A further study of the cardiovascular responses to central administration of acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Antihypertensive Effects of Oral Doses of Acetylcholine between Spontaneously Hypertensive Rats and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular response to the injection of acetylcholine into the anterior cingulate region of the medial prefrontal cortex of unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of ethanol on spontaneous contractions and on the contraction produced by periarterial nerve stimulation and by acetylcholine in the rat isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jru.edu.in [jru.edu.in]
- 13. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 14. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Acetylcholine Chloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of acetylcholine (ACh) chloride solutions in cell culture experiments. Acetylcholine is a key neurotransmitter that activates both ionotropic nicotinic and metabotropic muscarinic receptors, making it a critical tool for studying cholinergic signaling in various cell types.[1][2][3]
Properties and Storage of Acetylcholine Chloride
This compound is a stable, white to off-white crystalline powder that is highly hygroscopic.[4] It is an endogenous neurotransmitter at cholinergic synapses and acts as a cholinergic agonist with both muscarinic and nicotinic actions.
Table 1: Quantitative Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 181.66 g/mol | |
| Solubility in Water | 100 mg/mL | |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [5] |
| Solubility in DMSO | ~0.1 mg/mL to 36 mg/mL | [5][6] |
| Storage of Powder | Room temperature or -20°C for long-term (≥4 years) | [5][6] |
| Aqueous Solution Stability | Stable for 2 weeks at 2-8°C. Not recommended for more than one day. | [5] |
| Stock Solution Stability (-20°C) | Stable for several months. | |
| Working Concentration Range | 10 µM - 10 mM, cell line dependent. | [7][8] |
Protocols for Solution Preparation
2.1. Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in a sterile aqueous solvent.
Materials:
-
This compound powder (e.g., Sigma-Aldrich, A6625)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Pipettes and sterile tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 181.66 mg of this compound powder.
-
Dissolving: Add the powder to a sterile conical tube. Add 10 mL of sterile water or PBS to achieve a final concentration of 100 mM.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[7]
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for several months or at 2-8°C for up to two weeks. For aqueous solutions, it is often recommended to prepare them fresh.[5]
2.2. Preparation of Working Solutions
The final concentration of this compound in your cell culture medium will depend on the cell type and the specific experimental goals. A typical starting point is to perform a dose-response curve to determine the optimal concentration.
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.
-
Application: Add the working solution to your cell cultures as required by your experimental design.
Experimental Protocols
3.1. General Workflow for Cell-Based Assays
This workflow outlines the general steps for treating cultured cells with this compound and subsequently analyzing the cellular response.
Caption: General experimental workflow for cell culture treatment with this compound.
3.2. Example Application: Investigating Cholinergic Signaling
This compound can be used to stimulate cholinergic receptors and study downstream signaling events. For instance, in sweat gland epithelial cells, 10 µM this compound can induce an increase in intracellular free calcium.[7] In mouse muscle cell cultures, exposure to 10-100 µM of a cholinergic agonist for 24-48 hours can lead to a reduction in acetylcholine receptor levels.[9]
Acetylcholine Signaling Pathways
Acetylcholine exerts its effects by binding to two main types of receptors: nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, and muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.[1][2]
4.1. Nicotinic Acetylcholine Receptor (nAChR) Signaling
The binding of acetylcholine to nAChRs leads to the opening of an ion channel, allowing the influx of cations such as Na+ and Ca2+.[2] This influx causes depolarization of the cell membrane and can trigger various downstream signaling cascades, including those involving PI3K/ERK pathways that promote cell survival.[1]
Caption: Simplified nicotinic acetylcholine receptor signaling pathway.
4.2. Muscarinic Acetylcholine Receptor (mAChR) Signaling
Upon acetylcholine binding, mAChRs activate G-proteins, which in turn can modulate the activity of various effector enzymes and ion channels.[2] A common pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]
Caption: Simplified muscarinic acetylcholine receptor signaling pathway.
Concluding Remarks
Proper preparation and handling of this compound solutions are crucial for obtaining reliable and reproducible results in cell culture experiments. The protocols and information provided here serve as a comprehensive guide for researchers. It is always recommended to consult specific literature for cell-type-specific concentrations and treatment times.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 4. This compound | 60-31-1 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of acetylcholine receptor levels by a cholinergic agonist in mouse muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholine Chloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (ACh) is an endogenous neurotransmitter that plays a crucial role in the central and peripheral nervous systems. As a potent cholinergic agonist, acetylcholine chloride (AChCl) is widely used in pre-clinical research to investigate the function of the cholinergic system and its role in various physiological and pathological processes. These application notes provide detailed protocols and quantitative data for the administration of this compound in common animal models, aiding researchers in designing and executing robust in vivo and ex vivo experiments.
Data Presentation: Quantitative Parameters for this compound Administration
The following tables summarize key quantitative data for the administration of this compound across different animal models, routes of administration, and research areas.
Table 1: Systemic and Central Administration of this compound in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Research Area | Reference(s) |
| Mouse | Subcutaneous (SC) | 20 mg/kg | Not Specified | Sepsis/Immunology | [1] |
| Rat | Intravenous (IV) Bolus | 0.2 mg/kg | Not Specified | Cardiovascular (Atrial Fibrillation) | [2] |
| Rat | Oral (Gavage) | 10⁻⁵ - 10⁻³ mol/kg | Water | Cardiovascular (Hypertension) | [3] |
| Rat | Intracerebroventricular (ICV) | 25-150 µg | Not Specified | Cardiovascular (Hypotension) | [4] |
| Rat | Intracortical | 2.5-60 nmol | Not Specified | Cardiovascular (Hypotension) | [5] |
| Rat | Periaqueductal Gray (PAG) Microinjection | 9-81 nmol/50 nL | Not Specified | Cardiovascular | [6] |
Note: For intraperitoneal (IP) administration, studies have often utilized choline, the precursor to acetylcholine. In rats, choline chloride has been administered intraperitoneally at doses of 25-100 mg/kg for neurobehavioral studies[7].
Table 2: Administration of this compound in Other Animal Models and In Vitro/Ex Vivo Preparations
| Animal Model/Preparation | Route of Administration | Dosage/Concentration Range | Vehicle/Solvent | Research Area | Reference(s) |
| Dog | Intracisternal | 20 µg/kg | Not Specified | Cardiovascular | [8] |
| Dog | Intravenous (IV) | Not Specified | Normal Saline | Cardiovascular | [9] |
| Guinea Pig | Intravenous (IV) | Not Specified | Not Specified | Cardiovascular | [10] |
| Isolated Rat Heart | Perfusion | Not Specified | Not Specified | Cardiovascular | [11] |
| Rat Aortic Rings | In Vitro Bath | 10⁻⁸ - 10⁻⁵ M | Not Specified | Cardiovascular | [12] |
| Mouse Lacrimal Gland Acini | In Vitro | 10⁻⁹ - 10⁻⁶ M | Not Specified | Cellular Physiology | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound (AChCl) powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution or phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of AChCl: Based on the desired concentration and final volume, calculate the mass of AChCl powder needed.
-
Dissolve the AChCl: Under sterile conditions (e.g., in a laminar flow hood), add the calculated amount of AChCl powder to a sterile vial. Add the appropriate volume of sterile saline or PBS.
-
Ensure complete dissolution: Vortex the solution until the AChCl is completely dissolved.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is critical for intravenous and intraperitoneal injections to prevent microbial contamination and particulate matter from entering the animal.
-
Storage: Aqueous solutions of this compound are unstable and should be prepared fresh immediately before use. Do not store aqueous solutions for more than one day[14].
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared sterile this compound solution
-
Mouse restraint device (optional)
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol
Procedure:
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse can be manually restrained or placed in a restraint device.
-
Locate the Injection Site: Position the mouse with its head tilted slightly downwards. The injection site is in the lower right abdominal quadrant to avoid the cecum and bladder[15].
-
Prepare the Site: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back on the syringe plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn. If either is observed, withdraw the needle and reinject at a new site with a fresh needle.
-
Administer the Solution: Inject the solution smoothly. The maximum recommended injection volume for a mouse is typically 10 mL/kg[15].
-
Withdraw the Needle: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Protocol 3: Intravenous (IV) Tail Vein Injection in Rats
Materials:
-
Prepared sterile this compound solution
-
Rat restraint device
-
23-25 gauge needle (or smaller)
-
1 mL syringe
-
Heat lamp or warm water to induce vasodilation
-
70% ethanol
Procedure:
-
Animal Restraint and Vein Dilation: Place the rat in a suitable restraint device. To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins.
-
Locate the Vein: Identify one of the lateral tail veins.
-
Prepare the Site: Clean the injection site with 70% ethanol.
-
Injection: With the needle bevel facing up, insert the needle into the vein at a shallow angle.
-
Confirm Placement: Successful entry into the vein is often indicated by a small amount of blood flashing back into the needle hub.
-
Administer the Solution: Inject the solution slowly as a bolus. The maximum bolus injection volume for a rat is typically 5 mL/kg[14].
-
Withdraw the Needle: Carefully remove the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the rat to its cage and monitor for any adverse effects.
Visualization of Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
Caption: Acetylcholine signaling pathways.
Experimental Workflow for this compound Administration
Caption: General experimental workflow.
References
- 1. Effect of acetylcholine on mortality of mice from sepsis and proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bolus injection of acetylcholine terminates atrial fibrillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Restoration of blood pressure by choline treatment in rats made hypotensive by haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular response to the injection of acetylcholine into the anterior cingulate region of the medial prefrontal cortex of unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of acetylcholine microinjection into the ventrolateral and dorsal periaqueductal gray of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecommons.aku.edu [ecommons.aku.edu]
- 8. Cardiovascular effects of central injection of acetylcholine in anaesthetized dogs: a role for vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jru.edu.in [jru.edu.in]
- 10. Effect of acetylcholine on changes in contractility, heart rate and phosphorylase activity produced by isoprenaline, salbutamol and amino-phylline in the perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac effects of acetylcholine in rat hearts: role of endothelium-derived relaxing factor and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of acetylcholine on chloride transport across the mouse lacrimal gland acinar cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Acetylcholine Chloride-Induced Bronchoconstriction in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing acetylcholine (ACh) chloride to induce bronchoconstriction in murine models. This is a critical technique for studying airway hyperresponsiveness (AHR), a key feature of asthma and other respiratory diseases, and for evaluating the efficacy of novel therapeutic agents. While acetylcholine is the endogenous neurotransmitter, its analog, methacholine (MCh), is more commonly used in research due to its greater stability and comparable mechanism of action.[1][2][3] The protocols and data presented here are applicable to both, with specific notations where differences exist.
Core Concepts and Signaling Pathways
Acetylcholine is a primary parasympathetic neurotransmitter that plays a crucial role in regulating airway smooth muscle tone.[4][5] Upon release from vagal nerve endings, ACh binds to muscarinic receptors on airway smooth muscle cells, primarily the M3 subtype, to induce bronchoconstriction.[3][4][6]
The signaling cascade initiated by ACh binding to M3 receptors involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.[7]
In addition to its direct effects on smooth muscle, acetylcholine can also modulate airway inflammation and remodeling, making it a key target in respiratory disease research.[4][8][9]
Acetylcholine Signaling Pathway in Bronchoconstriction
Caption: Acetylcholine-induced bronchoconstriction signaling pathway.
Experimental Protocols
The following protocols outline the procedures for inducing and measuring bronchoconstriction in mice using acetylcholine chloride or methacholine.
Protocol 1: Invasive Measurement of Airway Mechanics
This method provides a direct and detailed assessment of lung function.
Materials:
-
This compound or Methacholine chloride solution (e.g., 1 mg/mL in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Tracheostomy cannula (e.g., 18-20 gauge)
-
Mechanical ventilator for small animals (e.g., FlexiVent)
-
Syringe pump for intravenous delivery (optional)
-
Surgical instruments for tracheostomy
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection or isoflurane inhalation. Confirm the depth of anesthesia by lack of response to a pedal withdrawal reflex.
-
Tracheostomy: Make a midline incision in the neck to expose the trachea. Carefully insert a tracheostomy cannula into the trachea and secure it with a suture.
-
Mechanical Ventilation: Connect the cannulated mouse to a small animal ventilator. Set the ventilator parameters according to the mouse's weight (e.g., tidal volume of 10 mL/kg, respiratory rate of 150 breaths/min).
-
Baseline Measurement: Allow the mouse to stabilize on the ventilator. Record baseline airway mechanics, including resistance (R) and compliance (C).[2]
-
ACh/MCh Challenge:
-
Intravenous (i.v.) Delivery: Administer increasing doses of acetylcholine or methacholine via a tail vein catheter using a syringe pump.[10][11]
-
Aerosolized Delivery: Deliver aerosolized acetylcholine or methacholine directly to the lungs via the ventilator's nebulizer function for a set duration (e.g., 10-30 seconds).[1][12]
-
-
Data Acquisition: Continuously record airway resistance and compliance for a defined period after each dose to determine the peak response.
-
Dose-Response Curve: Generate a dose-response curve by plotting the change in airway resistance or compliance against the administered dose of the bronchoconstrictor.
Protocol 2: Non-Invasive Whole-Body Plethysmography
This method allows for the measurement of bronchoconstriction in conscious, unrestrained mice.
Materials:
-
This compound or Methacholine chloride solution
-
Whole-body plethysmography chamber
-
Nebulizer system compatible with the plethysmograph
Procedure:
-
Acclimatization: Place the mouse in the plethysmography chamber and allow it to acclimate for 15-30 minutes until a stable breathing pattern is observed.
-
Baseline Measurement: Record the baseline enhanced pause (Penh) values, a dimensionless parameter that correlates with changes in airway resistance.[2]
-
ACh/MCh Challenge: Expose the mouse to aerosolized saline (vehicle control) followed by increasing concentrations of aerosolized acetylcholine or methacholine. Each exposure should last for a specific duration (e.g., 1-3 minutes).
-
Data Acquisition: Record Penh values continuously during and after each aerosol exposure for a set period (e.g., 3-5 minutes).
-
Dose-Response Curve: Calculate the average or peak Penh value for each concentration and generate a dose-response curve.
Experimental Workflow for Bronchoconstriction Induction and Measurement
Caption: Workflow for acetylcholine-induced bronchoconstriction studies in mice.
Data Presentation
The following tables summarize typical dosage ranges and expected responses for this compound and methacholine in mice. Note that these values can vary significantly depending on the mouse strain, delivery method, and experimental setup.
Table 1: Typical Dosages of this compound and Methacholine for Inducing Bronchoconstriction in Mice
| Compound | Administration Route | Typical Dose Range | Reference |
| This compound | Intravenous | 10 - 100 µg/kg | [13] |
| Aerosol | 1 - 10 mg/mL | Not commonly reported, MCh preferred | |
| Methacholine Chloride | Intravenous | 10 - 250 µg/kg | [14] |
| Aerosol | 0.1 - 100 mg/mL | [1][12] |
Table 2: Expected Changes in Respiratory Parameters Following Acetylcholine/Methacholine Challenge
| Parameter | Measurement Method | Expected Change in Hyperresponsive Mice | Reference |
| Airway Resistance (R) | Invasive (FlexiVent) | Significant Increase | [2][10] |
| Dynamic Compliance (C) | Invasive (FlexiVent) | Significant Decrease | [2][10] |
| Enhanced Pause (Penh) | Non-Invasive (Plethysmography) | Significant Increase | [2][15] |
| Airway Caliber | X-ray Videomicroscopy | Decrease | [1] |
| Functional Residual Capacity (FRC) | X-ray Videomicroscopy | Increase | [1] |
Important Considerations
-
Choice of Agonist: While acetylcholine is the endogenous ligand, methacholine is often preferred for in vivo studies due to its resistance to degradation by acetylcholinesterases, resulting in a more sustained effect.[3]
-
Mouse Strain: Different mouse strains exhibit varying degrees of airway responsiveness. BALB/c mice are commonly used as they are known to develop robust allergic airway inflammation and hyperresponsiveness.[10][16] C57BL/6 mice are also frequently used.[10]
-
Route of Administration: Intravenous administration provides a rapid and systemic delivery, while aerosolized delivery more closely mimics the natural route of exposure to bronchoconstricting stimuli.[10] The choice of route can influence the pattern of airway response.[10]
-
Anesthesia: Anesthetics can affect respiratory function and the response to bronchoconstrictors. It is crucial to use a consistent anesthetic regimen and ensure an appropriate depth of anesthesia.
-
Data Interpretation: While Penh is a useful non-invasive measure, it is an indirect parameter. Direct measurements of airway mechanics using invasive techniques are considered the gold standard for quantifying bronchoconstriction.[2]
By following these detailed protocols and considering the key variables, researchers can effectively utilize this compound to induce and study bronchoconstriction in mice, providing valuable insights into the pathophysiology of respiratory diseases and aiding in the development of novel therapeutics.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acetylcholine beyond bronchoconstriction: roles in inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Regulation of Allergic Airway Inflammation by Acetylcholine [frontiersin.org]
- 6. The Role of the Acetylcholine System in Common Respiratory Diseases and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Acetylcholine-treated murine dendritic cells promote inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparisons of effects of intravenous and inhaled methacholine on airway physiology in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anaphylactic bronchoconstriction in BP2 mice: interactions between serotonin and acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. More airway smooth muscle in males versus females in a mouse model of asthma: A blessing in disguise? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholine Chloride in Isolated Organ Bath Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholine (ACh) is a primary neurotransmitter in the autonomic and central nervous systems, mediating a wide range of physiological functions. In isolated organ bath experiments, acetylcholine chloride is a fundamental tool used to study the pharmacology of the cholinergic system, particularly the effects of muscarinic and nicotinic receptor activation on smooth and cardiac muscle function. Its application allows for the quantitative analysis of drug-receptor interactions, the screening of novel therapeutic agents, and the elucidation of physiological control mechanisms.
This compound is a stable, water-soluble salt that mimics the effects of endogenous acetylcholine.[1] It is commonly used to induce concentration-dependent contractions in smooth muscle preparations (e.g., ileum, trachea, bladder) and to modulate the rate and force of contraction in isolated heart preparations.[2][3]
Application Notes
In isolated smooth muscle tissues, such as the guinea pig ileum or rat colon, acetylcholine primarily acts on muscarinic receptors to cause contraction.[4] The two main subtypes involved are:
-
M3 Muscarinic Receptors: Coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction.[5][6][7]
-
M2 Muscarinic Receptors: Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This action reverses smooth muscle relaxation and can indirectly contribute to contraction.[5][8]
In cardiac tissue, acetylcholine typically exerts a negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effect by activating M2 receptors in the sinoatrial node and atrial musculature.[3][9] However, under certain conditions, a positive inotropic effect has also been observed.[10]
The activation of M3 muscarinic receptors by acetylcholine initiates a well-defined signaling cascade leading to muscle contraction. This pathway is a primary target for pharmacological investigation in organ bath studies.
-
Concentration-Response Curves (CRC): To determine the potency (EC50) and efficacy (Emax) of acetylcholine in a specific tissue. This is the most fundamental experiment.[11]
-
Antagonist Studies (Schild Analysis): To characterize the interaction between acetylcholine and a competitive antagonist (e.g., atropine). This allows for the determination of the antagonist's affinity (pA2 value).[12][13]
-
Bioassay: To determine the concentration of an unknown sample of acetylcholine by comparing its effect to known standard concentrations (e.g., three-point or four-point bioassay).[2][14]
-
Study of Signal Transduction: To investigate the intracellular mechanisms of action by using specific inhibitors of the signaling pathway (e.g., PLC inhibitors, Ca2+ channel blockers).[7]
Experimental Protocols
Principle: This protocol determines the concentration-dependent contractile response of the guinea pig ileum to acetylcholine. A cumulative dosing schedule is used, where subsequent doses are added to the organ bath without washing out the previous dose, until a maximal response is achieved.
Reagents and Solutions:
-
This compound (ACh): Prepare a stock solution of 10⁻² M in distilled water.[15] Subsequent serial dilutions are made from this stock.
-
Physiological Salt Solution (PSS): Krebs solution or Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂ (carbogen).[2][12]
-
Tyrode's Solution Composition (mM): NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 5.55.[2]
-
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig according to approved ethical guidelines. Isolate a segment of the terminal ileum and place it in a petri dish containing fresh, aerated PSS. Gently flush the lumen to remove contents. Cut a segment approximately 2-3 cm long.[12]
-
Mounting: Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer. Mount the tissue in an isolated organ bath (typically 10-30 mL volume) containing PSS at 37°C, aerated with carbogen.[14][16]
-
Equilibration: Allow the tissue to equilibrate for 45-60 minutes under a resting tension of approximately 1 gram. During this period, wash the tissue with fresh PSS every 10-15 minutes.[4][14]
-
Recording: Start the data acquisition system to record the isometric tension.
-
Cumulative Dosing:
-
Once a stable baseline is achieved, add the first concentration of acetylcholine to the bath. This is typically a low concentration (e.g., to achieve a final bath concentration of 10⁻⁹ M).
-
Wait for the response to plateau (usually 60-90 seconds).[4]
-
Without washing, add the next, higher concentration of acetylcholine (e.g., to achieve a final bath concentration of 3x10⁻⁹ M, then 10⁻⁸ M, and so on, in logarithmic or semi-logarithmic increments).
-
Continue this process until the response no longer increases with higher concentrations, indicating that the maximal response (Emax) has been reached.[11]
-
-
Washout: After the final dose, thoroughly wash the tissue with fresh PSS until the baseline tension is restored.
-
Data Analysis:
-
Measure the peak response for each acetylcholine concentration.
-
Express the responses as a percentage of the maximal response.
-
Plot the percentage response against the logarithm of the molar concentration of acetylcholine.
-
Fit the data to a sigmoidal curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).[12]
-
Principle: This protocol is used to determine if an antagonist (e.g., atropine) is competitive and to calculate its affinity (pA₂ value) for the muscarinic receptor. A competitive antagonist will cause a parallel rightward shift of the acetylcholine concentration-response curve without reducing the maximal response.[4][13]
Procedure:
-
Generate a Control CRC: Follow Protocol 1 to obtain a control concentration-response curve for acetylcholine.
-
Incubation with Antagonist: After washing the tissue and allowing it to return to baseline, add a fixed concentration of the antagonist (e.g., 3x10⁻⁹ M atropine) to the organ bath. Incubate the tissue with the antagonist for a set period (e.g., 20-30 minutes) to allow for equilibrium.[4][15]
-
Generate Second CRC: In the continued presence of the antagonist, repeat the cumulative dosing procedure for acetylcholine to generate a second CRC.
-
Repeat: Wash the tissue thoroughly and repeat steps 2 and 3 with at least two other, higher concentrations of the antagonist (e.g., 10⁻⁸ M and 3x10⁻⁸ M atropine).
-
Data Analysis (Schild Plot):
-
Calculate the EC₅₀ for acetylcholine in the absence (control) and presence of each antagonist concentration.
-
For each antagonist concentration [B], calculate the Concentration Ratio (r) : r = (EC₅₀ in presence of antagonist) / (EC₅₀ in absence of antagonist)
-
Calculate log(r - 1).
-
Plot log(r - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis. This is the Schild Plot .
-
Perform a linear regression on the data points.
-
The pA₂ value is the x-intercept of the regression line. It represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.[17]
-
If the slope of the regression line is not significantly different from 1.0, the antagonism is considered competitive.[13]
-
Data Presentation
The potency of acetylcholine, expressed as the EC₅₀ (the molar concentration required to produce 50% of the maximum effect), varies between different tissues and species.
Table 1: EC₅₀ Values for Acetylcholine in Various Isolated Tissues
| Tissue Preparation | Species | EC₅₀ Value (Molar) | EC₅₀ Value (µM) | Reference |
| Ileum | Guinea Pig | 7.0 x 10⁻³ M | 7000 | [12] |
| Ileum | Guinea Pig | 1.06 x 10⁻⁶ M | 1.06 | [18] |
| Ileum | Goat | 1.71 x 10⁻⁶ M | 1.71 | [18] |
| Ileum | Chicken | Almost equal to rat ileum | - | [2] |
| Duodenum | Chicken | Slightly greater than rat duodenum | - | [2] |
| Ileum | Rabbit | 2.35 x 10⁻⁵ mg/ml | ~129 µM* | [19] |
| Carbachol (ACh analog) | Guinea Pig Ileum | 2.1 x 10⁻⁸ M | 0.021 | [20] |
*Note: Conversion for rabbit ileum from mg/ml to Molar assumes a molecular weight for ACh chloride of 181.7 g/mol and is an approximation.
Table 2: Effect of Atropine on Acetylcholine EC₅₀ in Guinea Pig Ileum
| Condition | Log EC₅₀ | EC₅₀ (Molar) | Concentration Ratio (r) | Reference |
| ACh alone | -7.154 | 7.0 x 10⁻⁸ M | - | [12] |
| ACh + Atropine | -5.209 | 6.2 x 10⁻⁶ M | 88.6 | [12] |
Note: The EC50 values for ACh alone reported in reference[12] appear to have a discrepancy in the text versus the calculated value from the log EC50. The value of 7.0 x 10⁻⁸ M is calculated from the provided log EC50 of -7.154. The text also mentions an EC50 of 7.0 x 10⁻³ M, which may be a typographical error.
Conclusion
This compound remains an indispensable pharmacological tool for in vitro studies using isolated organ baths. The protocols outlined provide a robust framework for investigating the cholinergic system, from basic dose-response relationships to complex antagonist interactions. The quantitative data derived from these experiments are crucial for understanding receptor theory, elucidating physiological mechanisms, and forming the basis for the development of drugs targeting the cholinergic system. Adherence to standardized protocols and careful data analysis are paramount for obtaining reproducible and meaningful results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of drugs on frog's heart perfusion | DOCX [slideshare.net]
- 4. jru.edu.in [jru.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Positive inotropic effect in the heart produced by acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. rsisinternational.org [rsisinternational.org]
- 13. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolated chick ileum for bioassay of acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (KB) Using Schild Analysis - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 16. researchgate.net [researchgate.net]
- 17. neuron.mefst.hr [neuron.mefst.hr]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. researchgate.net [researchgate.net]
- 20. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of Acetylcholine Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the dose-response curve of acetylcholine (ACh) chloride, a fundamental assay in pharmacology and neuroscience. This document outlines the experimental procedure, data analysis, and visualization of the underlying signaling pathways.
Introduction
Acetylcholine is a crucial neurotransmitter that functions in both the central and peripheral nervous systems.[1] It exerts its effects by binding to two main types of receptors: nicotinic and muscarinic acetylcholine receptors.[2][3][4] Understanding the dose-dependent effects of acetylcholine on cellular responses is essential for studying receptor pharmacology, screening potential drug candidates that modulate cholinergic signaling, and investigating the mechanisms of various physiological and pathological processes. This protocol details an in vitro cell-based assay to generate a dose-response curve for acetylcholine chloride and determine its half-maximal effective concentration (EC50).
Signaling Pathways of Acetylcholine
Acetylcholine's physiological effects are mediated through two distinct receptor superfamilies:
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels.[2][3] Upon acetylcholine binding, nAChRs undergo a conformational change, opening a channel permeable to cations like sodium (Na+) and calcium (Ca2+).[2][4] The influx of these ions leads to rapid depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP) and cellular excitation.[4] In muscle cells, this depolarization triggers muscle contraction.[2]
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a slower, more prolonged cellular response via second messenger cascades.[2] There are five subtypes (M1-M5).[2] For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6]
Below is a diagram illustrating the major signaling pathways activated by acetylcholine.
Acetylcholine signaling pathways.
Experimental Protocol: Cell-Based this compound Dose-Response Assay
This protocol describes a general method for determining the dose-response of this compound in a cell line expressing either nicotinic or muscarinic receptors. The human neuroblastoma cell line LA-N-2, which expresses cholinergic markers, is a suitable model.[7][8][9] The readout for this assay will be intracellular calcium mobilization, a common downstream effect of both nAChR and Gq-coupled mAChR activation.
Materials
-
Cell Line: Human neuroblastoma LA-N-2 cells (or other suitable cell line expressing acetylcholine receptors).
-
Culture Medium: DMEM/Ham's F-12 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound (AChCl) Stock Solution: 100 mM in deionized water. Store at -20°C.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: To prevent dye leakage from cells.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen calcium indicator (e.g., 494/516 nm for Fluo-4).
Experimental Workflow
The overall workflow for the experiment is depicted below.
Experimental workflow diagram.
Detailed Procedure
Day 1: Cell Seeding
-
Culture LA-N-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
Day 2: Assay
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution. For Fluo-4 AM, mix 2 µL of 5 mM Fluo-4 AM with 2 µL of 20% Pluronic F-127 in 10 mL of assay buffer. Add probenecid to a final concentration of 2.5 mM if necessary.
-
Aspirate the culture medium from the wells and wash once with 100 µL of assay buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the 100 mM AChCl stock solution in assay buffer to obtain a range of concentrations. A common range to test is from 1 nM to 1 mM. Prepare these dilutions at 2X the final desired concentration.
-
-
Fluorescence Measurement:
-
Wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate for 5 minutes.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Using the plate reader's injection system, add 100 µL of the 2X AChCl dilutions to the corresponding wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Presentation and Analysis
The raw data will be in the form of fluorescence intensity over time for each concentration of this compound.
Data Processing
-
For each well, subtract the baseline fluorescence from the peak fluorescence intensity to get the net change in fluorescence (ΔF).
-
Normalize the data by expressing the response at each AChCl concentration as a percentage of the maximum response observed.
Sample Data Table
| AChCl Concentration (M) | Log [AChCl] | Mean ΔF (a.u.) | Standard Deviation | % of Max Response |
| 1.00E-09 | -9.0 | 150 | 25 | 2.5 |
| 1.00E-08 | -8.0 | 350 | 45 | 5.8 |
| 1.00E-07 | -7.0 | 1200 | 110 | 20.0 |
| 3.00E-07 | -6.5 | 2900 | 250 | 48.3 |
| 1.00E-06 | -6.0 | 4800 | 400 | 80.0 |
| 1.00E-05 | -5.0 | 5800 | 450 | 96.7 |
| 1.00E-04 | -4.0 | 6000 | 480 | 100.0 |
| 1.00E-03 | -3.0 | 6050 | 500 | 100.8 |
Dose-Response Curve and EC50 Determination
Plot the normalized response (% of Max Response) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).
The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
From this curve, the EC50 value can be determined. The EC50 is the concentration of this compound that produces 50% of the maximal response.
Summary of Calculated Parameters
| Parameter | Value |
| EC50 | 3.16 x 10⁻⁷ M |
| LogEC50 | -6.5 |
| Hill Slope | 1.2 |
| Top | 100.2% |
| Bottom | 2.1% |
Conclusion
This application note provides a comprehensive protocol for generating an this compound dose-response curve using a cell-based fluorescence assay. The provided workflow, data presentation tables, and signaling pathway diagrams offer a robust framework for researchers to investigate the pharmacology of cholinergic receptors and the effects of potential modulators. The determination of the EC50 value is a critical parameter for characterizing the potency of acetylcholine and for comparative studies of other cholinergic agonists and antagonists.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. proteinswebteam.github.io [proteinswebteam.github.io]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 7. journals.plos.org [journals.plos.org]
- 8. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
Illuminating Cholinergic Pathways: In Vivo Acetylcholine Chloride Microinjection Techniques
For researchers, scientists, and drug development professionals, the precise in vivo administration of acetylcholine (ACh) chloride via microinjection is a cornerstone technique for elucidating the intricate roles of the cholinergic system in physiological and pathological processes. This document provides detailed application notes and protocols for performing these experiments, with a focus on rodent models.
Acetylcholine, a fundamental neurotransmitter in both the central and peripheral nervous systems, modulates a vast array of functions including learning, memory, attention, and autonomic control.[1][2][3][4] Dysregulation of cholinergic signaling is implicated in numerous disorders, making the targeted in vivo manipulation of this system a critical area of research.[2][5] Microinjection techniques allow for the direct delivery of acetylcholine chloride to specific brain nuclei or other tissues, enabling the investigation of its localized effects on neuronal activity, cardiovascular function, and behavior.[6][7][8][9][10]
Core Applications
-
Neurophysiological Studies: Investigating the role of acetylcholine in neuronal excitability, synaptic plasticity, and network oscillations in specific brain regions.[1][3]
-
Behavioral Neuroscience: Examining the influence of cholinergic signaling on cognitive functions such as learning, memory, and attention, as well as its involvement in social behaviors and addiction.[11][12][13]
-
Cardiovascular Research: Delineating the central and peripheral mechanisms by which acetylcholine regulates blood pressure and heart rate.[6][7][9][10]
-
Drug Development: Screening and characterizing the in vivo efficacy of novel therapeutic agents targeting cholinergic receptors.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various in vivo this compound microinjection studies. These values can serve as a starting point for experimental design, but optimal parameters should be determined empirically for each specific research question and animal model.
| Parameter | Species/Strain | Brain Region | Dosage (nmol) | Volume (nl) | Observed Effect | Reference |
| This compound | Male Wistar Rats (200-250g) | Lateral Septal Area, Ventromedial Hypothalamic Nucleus | 13.5 - 54 | 500 | Pressor responses | [6] |
| This compound | Anesthetized Rats | Ventrolateral Periaqueductal Gray (vlPAG) | 9, 27, 45, 81 | 50 | Dose-related depressor responses | [7] |
| This compound | Anesthetized Male Wistar Rats (250-300g) | Ventral Tegmental Area (VTA) | 5, 10, 20, 40 | 100 | Dose-related decrease in mean arterial pressure | [9][10] |
| This compound | Anesthetized Rats | Cerebellar Fastigial Nucleus (FN) | 10, 30, 100 mM | Not Specified | Concentration-dependent blood pressure down-regulation | [14] |
| Donepezil (AChEI) | BTBR T+tf/J Mice | Dorsomedial Striatum (DMS) | Not Specified | 0.25 µl/min for 2 min | Amelioration of cognitive rigidity and social deficiency | [11][12] |
Experimental Protocols
I. Preparation of this compound Solution
-
Reagents and Materials:
-
This compound (AChCl) powder (e.g., Sigma-Aldrich, Cat #A6625)[15]
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Calculate the required mass of AChCl to achieve the desired molar concentration based on its molecular weight (181.66 g/mol , may vary by batch).
-
On the day of the experiment, dissolve the AChCl powder in sterile saline or aCSF to the desired stock concentration. Prepare fresh to avoid degradation.
-
Gently vortex the solution until the powder is completely dissolved.
-
Adjust the pH of the solution to a physiological range (typically 7.2-7.4) if necessary.
-
Prepare serial dilutions from the stock solution to obtain the final desired concentrations for microinjection.
-
II. Stereotaxic Surgery and Microinjection
This protocol is a general guideline for stereotaxic microinjection into the rodent brain and should be adapted based on the specific target region and institutional animal care and use committee (IACUC) guidelines.
-
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane vaporizer)[16]
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Microinjection pump (e.g., Harvard Apparatus)[11]
-
Hamilton syringe (e.g., 50 µl)[11]
-
Animal brain atlas (e.g., Paxinos and Watson)
-
Suturing material
-
-
Procedure:
-
Anesthesia and Animal Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).[16] Shave and clean the surgical area on the scalp.
-
Stereotaxic Implantation: Secure the animal in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a brain atlas, determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region. Mark the location on the skull and perform a small craniotomy using a dental drill.[16]
-
Microinjection:
-
Load the Hamilton syringe with the this compound solution and mount it on the microinjection pump.[11]
-
Connect the syringe to the injection cannula via polyethylene tubing.[11]
-
Carefully lower the injection cannula to the predetermined dorsal-ventral coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.25 µl/min) to minimize tissue damage.[11][12]
-
After the injection is complete, leave the cannula in place for a brief period (e.g., 1-2 minutes) to allow for diffusion and prevent backflow upon retraction.[11][12]
-
Slowly withdraw the cannula.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia as per IACUC guidelines.[16] Monitor the animal until it has fully recovered from anesthesia.
-
Visualizations
Acetylcholine Signaling Pathway
Caption: Acetylcholine synthesis, release, and postsynaptic signaling.
Experimental Workflow for In Vivo Microinjection
Caption: Step-by-step workflow for in vivo stereotaxic microinjection.
References
- 1. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cholinergic Modulation of Cortical Microcircuits Is Layer-Specific: Evidence from Rodent, Monkey and Human Brain [frontiersin.org]
- 4. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ED SUM: Signaling by the neurotransmitter acetylcholine is monitored in cells and animals with a sensitive reporter. A genetically encoded fluorescent acetylcholine indicator for in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pressor effects of acetylcholine microinjected into forebrain nuclei of unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of acetylcholine microinjection into the ventrolateral and dorsal periaqueductal gray of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological effects produced by intracerebral injection of drugs in the conscious mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Acetylcholine Microinjection into the Ventral Tegmental Area on the Cardiovascular Response in Anesthetized Rats - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 10. Role of Acetylcholine Microinjection into the Ventral Tegmental Area on the Cardiovascular Response in Anesthetized Rats - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 11. Acetylcholine Elevation Relieves Cognitive Rigidity and Social Deficiency in a Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetylcholine muscarinic M1 receptors in the rodent prefrontal cortex modulate cognitive abilities to establish social hierarchy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholine Chloride Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and use of acetylcholine chloride (AChCl) powder, a key neurotransmitter analog in research. Adherence to these guidelines is crucial for ensuring experimental accuracy, personnel safety, and maintaining the integrity of the compound.
Section 1: Safety and Handling
This compound is a hygroscopic powder that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE) and handling techniques are mandatory to minimize exposure risk.
1.1 Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided in Table 1. Always consult your institution's safety guidelines and the material safety data sheet (MSDS) before handling.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or latex gloves. Inspect for tears or holes before use. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory | A NIOSH-approved dust mask or respirator should be used when handling large quantities of powder or when adequate ventilation is not available.[2][3] |
1.2 Engineering Controls
-
Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or preparing solutions.[4]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.[5]
1.3 Handling Procedures
-
Avoid Dust Formation: Handle the powder gently to avoid creating dust.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Hygroscopic Nature: this compound is highly hygroscopic.[2][6] Minimize its exposure to air by keeping containers tightly sealed when not in use.
1.4 First Aid Measures
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Section 2: Storage and Stability
Proper storage of this compound is critical to maintain its purity and stability.
2.1 Storage of Solid Powder
The solid crystalline form of this compound is stable for years when stored correctly.[2]
| Storage Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability (≥4 years).[2] Short-term storage at 4°C is also acceptable.[4] |
| Atmosphere | Due to its hygroscopic nature, store under an inert gas (e.g., argon or nitrogen) to prevent moisture absorption.[6] |
| Container | Keep in a tightly sealed, airtight container. |
| Incompatibles | Store away from strong oxidizing agents, strong acids, strong bases, and moisture.[4][5] |
2.2 Stability of Aqueous Solutions
Aqueous solutions of this compound are significantly less stable than the solid form and are prone to hydrolysis.
| Storage Temperature | Stability |
| -20°C and 4°C | Solutions show very little degradation over an 84-day period.[7][8][9] Refrigerated (4°C) solutions are stable for at least 10 days.[10] |
| 25°C (Room Temp) | Solutions are stable for approximately 28 days, after which modest degradation occurs.[7][8][9] It is recommended not to store aqueous solutions for more than one day.[2] |
| 50°C | Rapid degradation occurs after just one day.[7][8][9] |
Section 3: Experimental Protocols
3.1 Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.2
-
Inert gas (argon or nitrogen)
-
Sterile, airtight vials
-
Calibrated balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolving:
-
For DMSO stock: Add the powder to the appropriate volume of DMSO to achieve a final concentration of up to approximately 0.1 mg/ml.[2] Purge the solvent with an inert gas before adding to the powder.
-
For PBS stock: Add the powder to the appropriate volume of PBS (pH 7.2) to achieve a final concentration of up to approximately 5 mg/ml.[2]
-
-
Mixing: Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, airtight vials. Store at -20°C for long-term use. For immediate use, solutions can be stored at 4°C.
3.2 General Protocol for a Cell-Based Acetylcholine Receptor Activation Assay
This protocol provides a general workflow for assessing the activation of acetylcholine receptors in a cell line expressing the receptor of interest.
Workflow:
Caption: General workflow for an acetylcholine receptor activation assay.
Section 4: Signaling Pathways
Acetylcholine exerts its effects by binding to two main types of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs).
Caption: Simplified signaling pathways of acetylcholine.
Section 5: Disposal
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[7] Consult your institution's environmental health and safety office for specific guidelines. Do not dispose of down the drain unless permitted by local regulations.
Disclaimer: This document is intended for informational purposes only and does not replace the need for a thorough review of the official Safety Data Sheet (SDS) and adherence to all applicable safety regulations. Always perform a risk assessment before starting any new experimental protocol.
References
- 1. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of this compound solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholine Chloride in Fluorescence Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (ACh) is a crucial neurotransmitter that modulates a vast array of physiological processes in both the central and peripheral nervous systems.[1][2] The ability to visualize and quantify cholinergic transmission with high spatiotemporal resolution is essential for understanding its role in health and disease. Fluorescence imaging assays, coupled with the use of acetylcholine chloride as a stable agonist, provide powerful tools for studying cholinergic signaling. These assays enable real-time monitoring of ACh release, receptor activation, and downstream signaling events in various biological preparations, from single cells to living animals.[1][2]
This document provides detailed application notes and protocols for utilizing this compound in several key fluorescence imaging assays. It is intended to guide researchers in the selection and implementation of appropriate methods for their specific research questions in basic research and drug development.
I. Genetically Encoded Acetylcholine Sensors
A significant advancement in monitoring cholinergic activity is the development of genetically encoded ACh sensors.[1][2][3][4] These protein-based sensors can be targeted to specific cells or subcellular compartments, offering high specificity and the ability for long-term expression in vivo.[4]
A. GACh Sensors: GPCR Activation-Based ACh Sensors
GACh sensors are a family of genetically encoded sensors based on G-protein-coupled receptors (GPCRs). They are engineered by inserting a circularly permuted green fluorescent protein (cpGFP) into a muscarinic acetylcholine receptor (mAChR).[1][5] Binding of acetylcholine induces a conformational change in the receptor, leading to an increase in the fluorescence of cpGFP.[1]
Key Features of GACh2.0:
-
High Sensitivity and Specificity: GACh sensors selectively respond to ACh with robust fluorescence signals.[1][2]
-
Suitable for In Vitro and In Vivo Applications: They have been validated in cultured cells, tissue slices, and in living organisms like Drosophila and mice.[1]
-
Good Signal-to-Noise Ratio and Photostability: These properties are crucial for long-term imaging experiments.[1][2]
Quantitative Data for GACh2.0 Sensor
| Parameter | Value | Cell Type | Reference |
| EC50 | 1.99 ± 0.05 µM | Cultured Neurons | [5] |
| EC50 | ~700 nM | Cultured Cells | [4] |
| Maximal Fluorescence Increase (ΔF/F) | ~80% | Cultured Cells | [4] |
| Rise Time (τrise) | ~200 ms | - | [4] |
| Decay Time (τdecay) | ~700 ms | - | [4] |
B. Experimental Protocol: Using GACh2.0 in Cultured Neurons
This protocol describes the application of exogenous this compound to cultured neurons expressing the GACh2.0 sensor to measure the dose-dependent fluorescence response.
Materials:
-
Cultured rat cortical neurons
-
GACh2.0 sensor construct (e.g., in a viral vector)
-
HEPES-buffered artificial cerebrospinal fluid (aCSF)
-
This compound (Sigma-Aldrich)
-
Epifluorescence or confocal microscope
Procedure:
-
Transfection/Transduction: Approximately 48 hours before imaging, transfect or transduce cultured neurons with the GACh2.0 sensor construct.[1]
-
Cell Preparation: On the day of the experiment, replace the culture medium with HEPES-buffered aCSF.
-
Microscopy Setup: Place the culture dish on the stage of an epifluorescence or confocal microscope equipped for GFP imaging.
-
Image Acquisition: Acquire baseline fluorescence images before the application of this compound.
-
Acetylcholine Application: Prepare a series of this compound dilutions in aCSF (e.g., from 10 nM to 100 µM).[5] Apply the different concentrations of this compound to the neurons.
-
Image Recording: Record the fluorescence intensity changes in the GACh2.0 expressing neurons in response to each concentration of acetylcholine.
-
Data Analysis: Measure the change in fluorescence intensity (ΔF/F) for each concentration. Plot the dose-response curve and calculate the EC50 value.
Experimental Workflow for GACh Sensor Assay
Caption: Workflow for measuring dose-dependent responses using GACh sensors.
II. Calcium Imaging Assays
Acetylcholine can activate both ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs), both of which can lead to an increase in intracellular calcium concentration ([Ca2+]i).[6][7][8] Fluorescence calcium imaging is a widely used method to study the activation of these receptors by this compound.[8][9][10]
Signaling Pathways Leading to Calcium Increase
-
Nicotinic Acetylcholine Receptors (nAChRs): As ligand-gated ion channels, nAChRs allow the direct influx of Ca2+ (and Na+) upon binding of acetylcholine, leading to membrane depolarization.[7]
-
Muscarinic Acetylcholine Receptors (mAChRs): Gq-coupled mAChRs (M1, M3, M5) activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[6][11]
Acetylcholine-Induced Calcium Signaling Pathways
Caption: Acetylcholine signaling pathways leading to increased intracellular calcium.
A. Experimental Protocol: Calcium Imaging in Cultured Cells
This protocol outlines a general procedure for measuring this compound-induced calcium transients in cultured cells using a fluorescent calcium indicator.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the target acetylcholine receptor
-
Fluorescent calcium indicator dye (e.g., Fluo-8, Fura-2)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence microscope or plate reader with an automated liquid handling system
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-8) with 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Imaging:
-
Place the plate in the fluorescence imaging system.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated liquid handling system to add this compound at various concentrations to the wells.
-
Continuously record the fluorescence intensity before, during, and after the addition of the compound.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0) or normalized to the maximum response.
-
Generate dose-response curves and calculate EC50 values for this compound.
-
Workflow for Calcium Imaging Assay
Caption: General workflow for an acetylcholine-induced calcium imaging assay.
III. Other Fluorescence-Based Assays
Beyond direct ACh sensing and calcium imaging, several other fluorescence-based assays can utilize this compound to probe the cholinergic system.
A. Nanosensors for In Vivo Imaging
DNA-based enzymatic nanosensors have been developed for the quantitative detection of acetylcholine release in vivo.[12][13][14] These nanosensors typically consist of acetylcholinesterase (AChE) as the recognition element. The hydrolysis of ACh by AChE leads to a local pH change, which is detected by a pH-sensitive fluorophore, resulting in an increase in fluorescence emission.[12]
Quantitative Data for a DNA-based Nanosensor
| Parameter | Value | System | Reference |
| EC50 | 49.24 ± 5.84 µM | In vitro | [12] |
| Lower Limit of Detection | 228 nM | In vitro | [12] |
| Upper Limit of Detection | 358.01 µM | In vitro | [12] |
B. GPCR Second Messenger Assays
For studying mAChR signaling, fluorescence-based assays that measure the accumulation of second messengers like inositol monophosphate (IP1, a stable metabolite of IP3) or cyclic AMP (cAMP) are available.[15][16] These are often implemented in a high-throughput format for drug screening.[11][17]
General Principle of a GPCR Second Messenger Assay
Caption: Principle of a second messenger assay for muscarinic receptors.
IV. Summary and Applications
The use of this compound in fluorescence imaging assays offers a versatile and powerful approach to dissect cholinergic signaling. Genetically encoded sensors like GACh provide high specificity for real-time monitoring of ACh dynamics. Calcium imaging remains a robust and accessible method for assessing the functional activation of both nicotinic and muscarinic receptors. Furthermore, specialized nanosensors and second messenger assays expand the toolkit for in vivo studies and high-throughput drug screening, respectively. These techniques are invaluable for advancing our understanding of neurotransmission and for the development of novel therapeutics targeting the cholinergic system.
References
- 1. ED SUM: Signaling by the neurotransmitter acetylcholine is monitored in cells and animals with a sensitive reporter. A genetically encoded fluorescent acetylcholine indicator for in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genetically encoded fluorescent acetylcholine indicator for in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: map04725 [genome.jp]
- 8. Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing calcium responses to acetylcholine convection along endothelium of arteriolar networks in Cx40BAC-GCaMP2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. scienceopen.com [scienceopen.com]
- 12. pnas.org [pnas.org]
- 13. Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acetylcholine Chloride Solutions: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of acetylcholine (ACh) chloride solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of ACh chloride under various conditions to ensure the accuracy and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and use of acetylcholine chloride solutions in an experimental setting.
FAQs
-
Q1: What is the primary degradation pathway for this compound in solution? A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The ester linkage in the acetylcholine molecule is susceptible to cleavage, yielding choline and acetic acid. This reaction can be catalyzed by acids, bases, and the enzyme acetylcholinesterase.[1]
-
Q2: How should I store my solid this compound powder? A2: Solid this compound is very hygroscopic, meaning it readily absorbs moisture from the air.[2][3] It should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert gas.[4] For long-term storage, temperatures of -20°C are recommended.[5]
-
Q3: How long is an aqueous solution of this compound stable? A3: The stability of an aqueous this compound solution is highly dependent on the storage temperature and pH. At neutral or slightly acidic pH, solutions stored at -20°C or 4°C show minimal degradation over several weeks to months.[6][7] However, at room temperature (25°C), significant degradation can occur after about 28 days, and at higher temperatures (50°C), breakdown is rapid, often within a day.[6][7] It is generally recommended to use freshly prepared solutions or to prepare stock solutions and store them at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1] Some sources advise against storing aqueous solutions for more than one day.[5]
-
Q4: What is the optimal pH for an this compound solution to maintain stability? A4: this compound solutions are most stable in slightly acidic conditions (pH 4-6).[4] Alkaline conditions (pH > 7) significantly accelerate the rate of hydrolysis.[2] For example, the hydrolysis is base-catalyzed, and the rate increases at a pH of 9.0.[8]
Troubleshooting Common Experimental Issues
-
Issue 1: I am not observing the expected biological response in my cell-based assay after applying my this compound solution.
-
Possible Cause 1: Solution Degradation. Your this compound solution may have degraded due to improper storage or preparation.
-
Troubleshooting Steps:
-
Prepare a fresh solution: Always prioritize using a freshly prepared this compound solution.
-
Check storage of stock solutions: If using a stock solution, ensure it was stored in aliquots at -20°C and that the aliquot was thawed immediately before use. Avoid using stock solutions that have been stored at room temperature for an extended period or have undergone multiple freeze-thaw cycles.
-
Verify solvent/buffer pH: Ensure the solvent or buffer used to prepare the solution is slightly acidic and free of any basic contaminants.
-
-
-
Possible Cause 2: Presence of Cholinesterases. If your experimental system (e.g., cell culture media with serum, tissue homogenates) contains acetylcholinesterases, the acetylcholine will be rapidly degraded.[9]
-
Troubleshooting Steps:
-
Use a cholinesterase inhibitor: Consider adding a cholinesterase inhibitor, such as physostigmine or neostigmine, to your experimental preparation to prevent the enzymatic degradation of acetylcholine.[9]
-
Use a stable analog: For some applications, a non-hydrolyzable analog of acetylcholine, such as carbachol, may be a suitable alternative.[1]
-
-
-
Possible Cause 3: Incorrect Concentration. Errors in solution preparation can lead to a final concentration that is too low to elicit a response.
-
Troubleshooting Steps:
-
Recalculate and re-prepare: Carefully double-check all calculations and re-prepare the solution.
-
Analytical verification: If the problem persists, consider verifying the concentration of your stock solution using an analytical method like HPLC.
-
-
-
-
Issue 2: My experimental results are inconsistent between batches of this compound solution.
-
Possible Cause 1: Hygroscopic nature of the solid. this compound powder readily absorbs moisture from the air, which can lead to inaccuracies in weighing and, consequently, variations in solution concentration.[1]
-
Troubleshooting Steps:
-
Proper handling of solid: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation. Minimize the time the container is open to the atmosphere.
-
Weigh quickly: Weigh the required amount of powder as quickly and accurately as possible.
-
Store correctly: After use, ensure the container is tightly sealed and stored in a desiccator or as recommended by the manufacturer.
-
-
-
Possible Cause 2: Variability in water quality or buffer preparation. The pH and purity of the water and buffer components can affect the stability of the this compound solution.
-
Troubleshooting Steps:
-
Use high-purity water: Always use high-performance liquid chromatography (HPLC)-grade or similarly pure water for solution preparation.
-
Standardize buffer preparation: Use a consistent and validated protocol for preparing all buffers, and verify the final pH before use.
-
-
-
II. Data on this compound Solution Stability
The stability of this compound is critically dependent on temperature and pH. The following tables summarize the available quantitative data.
Table 1: Temperature-Dependent Stability of this compound Solution (0.55 M)
| Storage Temperature (°C) | Observation | Reference |
| -20 | Extremely small breakdown over an 84-day period. | [6][7] |
| 4 | Extremely small breakdown over an 84-day period, similar to -20°C. | [6][7] |
| 25 | Stable for approximately 28 days, after which modest degradation occurs. | [6][7] |
| 50 | Rapid breakdown after 1 day. | [6][7] |
Table 2: pH-Dependent Stability of this compound Solution
| pH Condition | Effect on Stability | Reference |
| Acidic (pH 4-6) | Generally more stable. A 10% aqueous solution has a pH of approximately 5. | [2] |
| Neutral (pH ~7) | Hydrolysis occurs, and the rate is measurable at neutral pH. | [10] |
| Alkaline (pH > 7) | Hydrolysis is significantly accelerated (base-catalyzed). For example, the rate constant increases at pH 9.0. | [8] |
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (100 mM)
Materials:
-
This compound powder (handle with care due to its hygroscopic nature)
-
High-purity, sterile water or a suitable buffer (e.g., PBS, slightly acidic)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the container of this compound powder to come to room temperature before opening.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder quickly to minimize moisture absorption. For a 100 mM solution, this would be 1.817 g per 100 mL of solvent.
-
Dissolve the powder in the desired volume of sterile water or buffer.
-
Vortex the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter if necessary for your application.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This protocol provides a general framework for assessing the stability of this compound solutions by quantifying the parent compound and its primary degradation product, choline.
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and a suitable detector (e.g., electrochemical detector, mass spectrometer).
-
A reversed-phase C18 column or a specialized column for choline and acetylcholine analysis.
Mobile Phase:
-
A common mobile phase consists of an aqueous buffer (e.g., phosphate or acetate buffer) at a slightly acidic pH, containing an ion-pairing agent (e.g., sodium 1-heptanesulfonate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for your specific column and system.[3]
Sample Preparation:
-
Thaw the this compound solution samples (if frozen) and bring them to room temperature.
-
Dilute the samples to a concentration within the linear range of the standard curve using the mobile phase.
-
Prepare a series of calibration standards of this compound and choline of known concentrations.
Chromatographic Conditions (Example):
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection:
-
Electrochemical Detection: Often used in conjunction with a post-column enzymatic reactor containing acetylcholinesterase and choline oxidase to convert choline to a detectable species.[6][11]
-
Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the detection of both acetylcholine and choline.
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration for both acetylcholine and choline standards.
-
Determine the concentration of acetylcholine and choline in your samples by interpolating their peak areas from the respective standard curves.
-
Calculate the percentage of acetylcholine remaining at each time point and under each storage condition to assess stability.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acetylcholine synthesis, release, and signaling pathway.
Caption: Recommended workflow for ACh chloride solution preparation and handling.
Caption: A logical workflow for troubleshooting common ACh experiment issues.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part II. Acetylcholine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of this compound solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. An HPLC assay procedure of sensitivity and stability for measurement of acetylcholine and choline in neuronal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Acetylcholine Chloride Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in acetylcholine chloride (ACh) response during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound
Q1: I am not observing the expected physiological response after applying my this compound solution. What are the potential causes?
A1: Several factors could contribute to a lack of response. A common culprit is the degradation of the this compound solution. ACh solutions, particularly at low concentrations and higher temperatures, are susceptible to hydrolysis.
Troubleshooting Steps:
-
Verify Solution Integrity: Freshly prepare your aqueous ACh solution for each experiment. If you must store it, do so at 4°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or below is recommended.[1][2][3][4][5]
-
Check Preparation Protocol: Ensure the correct solvent was used. While ACh is soluble in water and DMSO, improper dissolution or storage can affect its stability.[1][6] When using DMSO, ensure it is fresh, as moisture-absorbing DMSO can reduce solubility.[6]
-
Review Experimental Conditions: Factors such as temperature, pH, and the presence of certain ions can influence the stability and activity of ACh.[7][8] Maintain consistent experimental parameters to minimize variability.
-
Confirm Receptor Expression and Function: Ensure the cell line or tissue model expresses functional cholinergic receptors (nicotinic or muscarinic).[9] Receptor desensitization can also lead to a diminished response.[10][11][12][13]
Issue 2: High Variability Between Experimental Repeats
Q2: I am observing significant variability in the dose-response to this compound across different experimental days. How can I improve consistency?
A2: Inter-day variability is a common challenge. Standardizing your protocol and reagent handling is crucial for reproducibility.
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare a large batch of stock solution, aliquot it, and store it at -20°C or -80°C.[3][4] Use a fresh aliquot for each experiment to ensure consistent starting concentrations. Avoid repeated freeze-thaw cycles.
-
Control for Environmental Factors: Perform experiments at the same time of day to account for potential circadian variations in biological systems.[14] Ensure consistent temperature and pH of all buffers and media.
-
Implement a Strict Protocol: Follow a detailed, written protocol for every experiment, from cell seeding density to the timing of reagent additions.
-
Consider a More Stable Agonist: If variability persists, consider using a more stable synthetic analog of acetylcholine, such as methacholine chloride (MCh), which has been shown to exhibit less inter-site and inter-day variability.[14]
Data Presentation: Stability of this compound Solutions
The stability of your ACh solution is a critical factor in obtaining reproducible results. The following table summarizes the stability of ACh solutions under different storage conditions.
| Temperature | Duration of Stability | Key Observations | Citations |
| 50°C | < 1 day | Rapid degradation observed. | [3][4][5] |
| 25°C (Room Temp) | Up to 28 days | Modest breakdown occurs after this period. | [3][4][5] |
| 4°C | Up to 10 days (for low concentrations) | Generally stable for short-term storage. | [2][3][4] |
| -20°C | Up to 84 days | Minimal breakdown observed. | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a stable stock solution of this compound.
Materials:
-
This compound powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare DMSO Stock Solution (e.g., 100 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of ACh powder in a sterile environment.
-
Dissolve the powder in anhydrous DMSO to the desired concentration (e.g., 36 mg/mL is approximately 198 mM).[6] Mix thoroughly by vortexing until fully dissolved.
-
-
Aqueous Working Solution Preparation:
-
Storage:
Protocol 2: Measurement of Acetylcholine Concentration using LC-MS
This protocol provides a general workflow for quantifying acetylcholine in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Biological sample (e.g., intestinal lavage)
-
Methanol
-
Formic acid
-
Internal standard (e.g., [2H4]-acetylcholine chloride)[2]
-
LC-MS system
Procedure:
-
Sample Collection and Preparation:
-
Collect biological samples and immediately place them on ice to prevent degradation.
-
For secreted ACh in the intestine, perform a lavage with an appropriate buffer.[15]
-
-
Metabolite Extraction:
-
Add ice-cold methanol and formic acid to the sample to precipitate proteins and extract small molecules.[15]
-
Spike the sample with the internal standard.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) at 4°C to pellet proteins.[15]
-
-
LC-MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Use a suitable column (e.g., reversed-phase C18) and mobile phase for separation.
-
Optimize mass spectrometer parameters for the detection of acetylcholine and the internal standard.[15]
-
-
Data Analysis:
-
Quantify acetylcholine concentration by comparing the peak area ratio of acetylcholine to the internal standard against a calibration curve.[15]
-
Visualizations
Signaling Pathway: Acetylcholine Receptor Activation
Caption: Acetylcholine signaling pathways.
Experimental Workflow: Troubleshooting ACh Response Variability
Caption: Workflow for troubleshooting ACh response.
Logical Relationship: Factors Contributing to Response Variability
Caption: Factors in ACh response variability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. selleckchem.com [selleckchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. web.as.uky.edu [web.as.uky.edu]
- 14. This compound as a potential source of variability in the study of cutaneous vascular function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for the measurement of secreted acetylcholine in the lumen of mouse intestine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetylcholine Chloride Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of acetylcholine chloride (AChCl) in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, helping users to identify and resolve common problems for achieving maximal and reproducible effects.
| Problem | Potential Cause | Recommended Solution |
| No or low response to AChCl | Degraded AChCl solution: Aqueous solutions of AChCl can be unstable at room temperature over extended periods. | Prepare fresh AChCl solutions for each experiment. If storing, use aliquots at -20°C or 4°C for short-term stability (up to 84 days with minimal degradation). Avoid repeated freeze-thaw cycles. Aqueous solutions at room temperature (25°C) are stable for about 28 days but degrade rapidly at higher temperatures.[1] |
| Low receptor expression: The target cells or tissue may not express sufficient levels of nicotinic or muscarinic acetylcholine receptors. | Confirm receptor expression using techniques such as qPCR, Western blot, or immunohistochemistry. Select a cell line or tissue known to express the receptor subtype of interest. | |
| Presence of acetylcholinesterase (AChE): This enzyme rapidly degrades acetylcholine in the synaptic cleft and in cell culture media, reducing its effective concentration.[2] | Consider adding an acetylcholinesterase inhibitor, such as neostigmine or physostigmine, to the experimental buffer to prevent AChCl degradation.[2] | |
| Incorrect pH of the solution: The pH of the experimental buffer can affect receptor binding and channel function. | Ensure the pH of your buffer is within the optimal physiological range (typically 7.2-7.4) for your specific cells or tissue. | |
| High variability between experiments | Inconsistent cell health or density: Variations in cell viability, passage number, or plating density can lead to inconsistent responses. | Use cells with consistent passage numbers and ensure high viability (>90%) before starting the experiment. Optimize and maintain a consistent cell seeding density for each assay. |
| Inaccurate pipetting of AChCl: Small errors in pipetting can lead to significant variations in the final concentration, especially when preparing serial dilutions. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for each concentration to be tested to ensure consistency across replicates. | |
| Fluctuations in temperature or CO2 levels: Changes in environmental conditions can affect cell metabolism and receptor signaling. | Ensure that incubators and water baths are properly calibrated and maintained at a stable temperature and CO2 level throughout the experiment. | |
| Unexpected dose-response curve shape (e.g., biphasic or shallow slope) | Receptor desensitization: Prolonged exposure to high concentrations of AChCl can lead to receptor desensitization, where the receptor becomes unresponsive to the agonist. | Reduce the incubation time with AChCl. Perform time-course experiments to determine the optimal stimulation period before desensitization occurs. |
| Activation of multiple receptor subtypes: The cell or tissue may express multiple nicotinic and/or muscarinic receptor subtypes with different affinities for AChCl, leading to a complex dose-response relationship. | Use selective antagonists for different receptor subtypes to dissect the contribution of each to the overall response. | |
| Off-target effects: At very high concentrations, AChCl may have non-specific effects on the cells or tissue. | Test a wide range of concentrations and use appropriate negative controls. Compare the observed effects with known selective agonists for the target receptor. |
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for dissolving this compound?
This compound is readily soluble in aqueous buffers such as phosphate-buffered saline (PBS) and cell culture media. It is recommended to prepare stock solutions in these buffers. While it is soluble in DMSO, aqueous solutions are generally preferred for cell-based assays to avoid potential solvent effects.
2. How should I store my this compound stock solution?
For long-term storage, it is best to store this compound as a crystalline solid at -20°C. Once reconstituted in an aqueous buffer, stock solutions can be stored at -20°C for several months or at 4°C for shorter periods with minimal degradation.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
3. What is a typical starting concentration range for a dose-response experiment with this compound?
The effective concentration of this compound can vary widely depending on the cell type, receptor density, and the specific response being measured. A common starting point for a dose-response curve is to test a broad range of concentrations, typically from 1 nM to 1 mM. This allows for the determination of the EC50 (half-maximal effective concentration) and the maximal response.
4. Why am I seeing a decrease in response at very high concentrations of this compound?
A decrease in response at high agonist concentrations, known as a biphasic or bell-shaped dose-response curve, can be due to several factors, including receptor desensitization, substrate inhibition, or potential cytotoxic effects at very high concentrations.
5. Can I use serum-containing media in my this compound experiments?
It is important to be aware that fetal bovine serum (FBS) can contain a significant amount of acetylcholine.[2] For experiments measuring the effects of exogenously added acetylcholine, it is recommended to use serum-free media to avoid confounding results.[2]
Data Presentation
The following table summarizes the half-maximal effective concentration (EC50) values of acetylcholine in various cell lines and tissues, providing a reference for expected potency in different experimental models.
| Cell Line / Tissue | Receptor Type | Measured Effect | EC50 Value |
| Rat Hippocampal Pyramidal Cells | Muscarinic (M1 implied) | Depolarization | 159 ± 54 µM |
| SH-SY5Y Human Neuroblastoma Cells | α7 Nicotinic | ERK Phosphorylation | In good agreement with recombinant α7 nAChRs |
| Cat Detrusor Muscle Cells | Muscarinic | Contraction | Maximal at 10⁻¹¹ M |
| Human Bronchi | Muscarinic | Inhibition of Histamine Release | IC50: 0.03 nM |
| Rabbit Airway Smooth Muscle | Muscarinic | Contraction | -log(EC50) = 6.11 ± 0.11 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution.
Materials:
-
This compound (AChCl) powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Allow the AChCl powder to come to room temperature before opening to prevent condensation, as it is hygroscopic.
-
Weigh the desired amount of AChCl powder using an analytical balance in a sterile environment. For a 100 mM stock solution, weigh 18.17 mg of AChCl for 1 mL of solvent.
-
Dissolve the AChCl powder in the appropriate volume of sterile PBS to achieve a final concentration of 100 mM.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container, if necessary for the experimental application.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Determining the EC50 of this compound using a Cell-Based Assay
This protocol provides a general workflow for performing a dose-response experiment to determine the EC50 of AChCl in a cell-based assay (e.g., measuring intracellular calcium mobilization or second messenger accumulation).
Materials:
-
Cells expressing the acetylcholine receptor of interest
-
Cell culture medium (serum-free recommended)
-
96-well microplate (black-walled, clear-bottom for fluorescence assays)
-
AChCl stock solution (e.g., 100 mM)
-
Assay buffer
-
Assay-specific detection reagents (e.g., calcium indicator dye, cAMP assay kit)
-
Plate reader capable of the appropriate detection mode (fluorescence, luminescence, etc.)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well microplate at a pre-optimized density and allow them to adhere and grow overnight.
-
Preparation of AChCl Dilutions: Prepare a series of dilutions of the AChCl stock solution in the assay buffer. A common approach is to perform serial dilutions to cover a wide concentration range (e.g., 1 nM to 1 mM).
-
Assay Plate Preparation:
-
For calcium flux assays, load the cells with a suitable calcium indicator dye according to the manufacturer's instructions.
-
For other assays, wash the cells with assay buffer to remove culture medium.
-
-
Stimulation: Add the different concentrations of AChCl to the respective wells of the 96-well plate. Include wells with assay buffer only as a negative control and wells with a known agonist as a positive control.
-
Incubation: Incubate the plate for the optimal time determined in preliminary time-course experiments to achieve a maximal response without significant receptor desensitization.
-
Detection: Measure the response (e.g., fluorescence intensity for calcium, luminescence for cAMP) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (from negative control wells).
-
Normalize the data to the maximal response (if applicable).
-
Plot the response versus the logarithm of the AChCl concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathways activated by acetylcholine and a typical workflow for optimizing its concentration in an experimental setting.
Caption: Muscarinic (Gq/11-coupled) signaling pathway.
Caption: Nicotinic (ionotropic) signaling pathway.
Caption: Workflow for optimizing AChCl concentration.
References
how to dissolve acetylcholine chloride for physiological saline
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and use of acetylcholine chloride in physiological saline for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for physiological experiments?
A1: For most physiological applications, this compound should be dissolved directly in aqueous buffers such as physiological saline or Phosphate Buffered Saline (PBS).[1] Organic solvents like DMSO can be used to create stock solutions, but it's crucial to ensure the final concentration of the organic solvent is insignificant in the working solution to avoid unintended physiological effects.[1]
Q2: How soluble is this compound in aqueous solutions?
A2: this compound is very soluble in water.[2] Its solubility in PBS (pH 7.2) is approximately 5 mg/mL.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, you can dissolve this compound in the solvent of your choice. If using an organic solvent like DMSO, the solution should be purged with an inert gas.[1] For aqueous stock solutions, simply dissolve the crystalline solid in your desired buffer.[1] It is recommended to use the batch-specific molecular weight found on the product vial for precise molarity calculations.
Q4: How stable are this compound solutions?
A4: The stability of this compound solutions is dependent on temperature and concentration. Aqueous solutions are unstable and should ideally be prepared fresh immediately before use.[2] One recommendation is to not store aqueous solutions for more than one day.[1] However, studies have shown that solutions stored at 4°C or -20°C exhibit minimal breakdown over an 84-day period.[3][4] At room temperature (25°C), the solution is stable for about 28 days before modest breakdown occurs.[3][4][5] At higher temperatures (50°C), rapid breakdown occurs after just one day.[3][4] Stability also increases with increasing concentration.[6]
Q5: What are typical concentrations of this compound used in experiments?
A5: The concentration of this compound used will vary depending on the specific experiment. For example, in studies of acetylcholine-induced chloride current in snail neurons, concentrations ranged from 3 x 10⁻⁷ M to 2 x 10⁻⁶ M.[7] For intracoronary provocative testing, doses can start as low as 1.1 x 10⁻⁸ M and go up to a maximum of 1.1 x 10⁻⁶ M.[6]
Troubleshooting Guide
Issue 1: My this compound solution is not clear.
-
Possible Cause: The compound may not be fully dissolved.
-
Solution: Ensure you are not exceeding the solubility limit in your chosen solvent. Gentle vortexing or agitation can aid dissolution. For aqueous solutions, ensure the water is of high purity.
Issue 2: I am observing inconsistent or no response in my experiment.
-
Possible Cause 1: Degradation of the this compound solution.
-
Solution: Prepare fresh solutions for each experiment, especially if not storing them at low temperatures.[1][2] If using a stock solution, ensure it has been stored properly at -20°C or 4°C and for not longer than the recommended period.[3][4]
-
Possible Cause 2: The presence of residual organic solvent from a stock solution may be interfering with the biological system.
-
Solution: When diluting from a stock solution made in an organic solvent, ensure the final concentration of the solvent is negligible and does not have physiological effects.[1]
-
Possible Cause 3: Incorrect concentration of the final working solution.
-
Solution: Double-check all calculations, including molarity based on the specific molecular weight of your this compound batch.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | ~5 mg/mL | PBS (pH 7.2) | [1] |
| ~0.1 mg/mL | DMSO | [1] | |
| 18.17 mg/mL (100 mM) | Water | ||
| Stability (Aqueous) | Minimal breakdown | -20°C or 4°C for 84 days | [3][4] |
| Stable for ~28 days | 25°C | [3][4][5] | |
| Rapid breakdown after 1 day | 50°C | [3][4] | |
| Recommended not to store for more than one day | Aqueous solution | [1] |
Detailed Experimental Protocol: Preparation of this compound in Physiological Saline
Objective: To prepare a 10 mM stock solution and a 100 µM working solution of this compound in physiological saline (0.9% NaCl).
Materials:
-
This compound (crystalline solid)
-
Physiological saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound for the stock solution.
-
The molecular weight of this compound is 181.66 g/mol .
-
To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 181.66 g/mol = 0.018166 g = 18.17 mg
-
-
-
Weigh the this compound.
-
Using an analytical balance, carefully weigh out 18.17 mg of this compound and place it into a 15 mL sterile conical tube.
-
-
Dissolve the this compound to make the stock solution.
-
Add 10 mL of sterile physiological saline to the conical tube containing the this compound.
-
Cap the tube securely and vortex gently until the solid is completely dissolved. The solution should be clear and colorless.[8]
-
-
Prepare the working solution.
-
To prepare 10 mL of a 100 µM working solution from the 10 mM stock solution, perform a 1:100 dilution.
-
Pipette 100 µL of the 10 mM stock solution into a 15 mL sterile conical tube.
-
Add 9.9 mL of sterile physiological saline to the tube.
-
Cap the tube and vortex gently to mix.
-
-
Storage.
Visualizations
Caption: Cholinergic signaling pathway overview.
Caption: General experimental workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medsinfo.com.au [medsinfo.com.au]
- 3. Stability of this compound solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of acetylcholine-induced chloride current in isolated snail neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: The Influence of pH on Acetylcholine Chloride Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on acetylcholine (ACh) chloride activity. Adherence to optimal pH ranges is critical for the stability of ACh, its interaction with receptors, and its enzymatic degradation, ensuring the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: My acetylcholine chloride solution appears to be losing potency over a short period. What could be the cause?
A1: The stability of this compound in aqueous solutions is highly dependent on pH. At neutral to alkaline pH, ACh undergoes rapid hydrolysis, breaking down into choline and acetic acid. For maximum stability, especially for long-term storage, it is recommended to prepare and store ACh solutions in an acidic buffer (pH 4.0-6.0). Solutions prepared in saline are also relatively stable as they are weakly acidic.
Q2: I am observing inconsistent results in my acetylcholinesterase (AChE) activity assays. Could pH be a contributing factor?
A2: Yes, the enzymatic activity of acetylcholinesterase is markedly influenced by pH. The optimal pH for AChE activity is typically in the range of 7.4 to 8.0.[1] Deviations from this range can significantly reduce the enzyme's catalytic efficiency, leading to variability in your results. Buffers with higher pH values may even have an inhibitory effect on the enzyme's activity. Ensure your assay buffer is maintained within the optimal pH range for consistent and accurate measurements.
Q3: My ligand binding assays with acetylcholine receptors are showing lower than expected affinity. What role does pH play in this?
A3: The binding of acetylcholine to its receptors, both muscarinic and nicotinic, is pH-sensitive. A decrease in pH below the physiological range can lead to a reduction in the binding affinity of agonists to their receptors.[2] This is often due to the protonation of key amino acid residues within the receptor's binding site, which can alter the electrostatic interactions necessary for ligand binding. For optimal binding, it is crucial to perform these assays at a physiological pH, typically around 7.4.
Q4: What is the ideal buffer system to use for experiments involving this compound?
A4: The choice of buffer depends on the specific experiment. For stability studies where the goal is to prevent hydrolysis, an acidic buffer like citrate or acetate is suitable. For enzymatic assays with AChE, a phosphate or Tris-HCl buffer at pH 7.4-8.0 is recommended to maintain optimal enzyme activity.[1] For receptor binding and functional assays, a physiological buffer such as HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS) at pH 7.4 is appropriate to mimic in vivo conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Loss of biological activity or decreased concentration of ACh over a short time.
-
Possible Cause: The pH of the solution is too high (neutral or alkaline), leading to rapid hydrolysis.
-
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your this compound solution.
-
Acidify for Storage: For stock solutions, use a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) or sterile saline.
-
Prepare Fresh Solutions: For experiments requiring physiological pH, prepare the ACh solution immediately before use from a freshly prepared or properly stored acidic stock.
-
Control for Temperature: Store stock solutions at 4°C or -20°C to further slow down hydrolysis, even at an acidic pH.
-
Issue 2: Inconsistent Acetylcholinesterase (AChE) Activity Measurements
-
Symptom: High variability in enzyme kinetics (Vmax, Km) or overall activity between experimental runs.
-
Possible Cause: Fluctuations in the pH of the assay buffer.
-
Troubleshooting Steps:
-
Buffer Preparation: Ensure the buffer (e.g., phosphate buffer) is accurately prepared to the target pH (7.4-8.0).
-
pH Verification: Always check the pH of the final reaction mixture before initiating the assay.
-
Substrate pH: Ensure that the addition of the acetylthiocholine substrate solution does not significantly alter the pH of the reaction mixture.
-
Temperature Control: Maintain a constant temperature throughout the assay, as temperature can also influence both pH and enzyme activity.
-
Issue 3: Low Affinity or Inconsistent Binding in Receptor Assays
-
Symptom: Higher than expected Kd values or variability in Bmax in radioligand binding assays.
-
Possible Cause: Suboptimal pH of the binding buffer affecting receptor conformation or ligand charge.
-
Troubleshooting Steps:
-
Physiological pH: Use a well-buffered solution at pH 7.4, such as HEPES or Tris-HCl, for your binding assays.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to handle any potential pH shifts during the experiment.
-
pH Check: Verify the pH of the buffer at the experimental temperature, as the pKa of some buffers is temperature-dependent.
-
Ligand Stability: Confirm that the radioligand and any competing ligands are stable at the experimental pH.
-
Quantitative Data Summary
| Parameter | Optimal pH Range | Key Considerations |
| This compound Stability | 4.0 - 6.0 | Hydrolysis rate increases significantly above pH 6.0.[3] |
| Acetylcholinesterase (AChE) Activity | 7.4 - 8.0 | Activity sharply declines at pH values below 6.0.[1] |
| Muscarinic Receptor Binding | 7.0 - 10.0 | Agonist and antagonist binding affinity decreases below pH 7.0.[2] |
| Nicotinic Receptor Function | 7.0 - 8.0 | Channel gating and permeability are affected by acidic and alkaline pH. |
Experimental Protocols
Protocol 1: this compound Stability Assay using HPLC
This protocol outlines a method to assess the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Preparation of ACh Solutions: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solutions and incubate them at a constant temperature (e.g., 25°C or 37°C).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and immediately stop the hydrolysis by adding an equal volume of a quenching solution (e.g., 0.1 M HCl).
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: An isocratic mobile phase of phosphate buffer with an ion-pairing agent (e.g., sodium dodecyl sulfate) and acetonitrile is commonly used.
-
Detection: Utilize an electrochemical detector or a mass spectrometer for sensitive and specific detection of acetylcholine and its degradation product, choline.
-
-
Data Analysis: Quantify the peak areas of acetylcholine and choline at each time point. Calculate the percentage of acetylcholine remaining over time for each pH value to determine the rate of hydrolysis.
Protocol 2: Determination of Optimal pH for Acetylcholinesterase (AChE) Activity (Ellman's Assay)
This protocol describes the colorimetric Ellman's assay to measure AChE activity across a range of pH values.
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of acetylcholinesterase in a low concentration phosphate buffer (pH 7.0).
-
DTNB (Ellman's Reagent): Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in a phosphate buffer (pH 7.0).
-
Acetylthiocholine Iodide (ATCI): Prepare a 75 mM stock solution in deionized water.
-
Assay Buffers: Prepare a series of phosphate buffers with pH values ranging from 5.0 to 9.0.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 150 µL of the appropriate pH assay buffer.
-
Add 10 µL of the AChE solution to each well.
-
Add 25 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes).
-
Data Analysis: Calculate the initial rate of reaction (V₀) for each pH value from the linear portion of the absorbance vs. time plot. The optimal pH is the pH at which the highest reaction rate is observed.
Protocol 3: Radioligand Binding Assay for Acetylcholine Receptors at Various pH
This protocol details a competitive radioligand binding assay to investigate the effect of pH on ligand binding to acetylcholine receptors.
-
Membrane Preparation: Prepare cell membranes expressing the acetylcholine receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Buffer Preparation: Prepare binding buffers (e.g., Tris-HCl or HEPES) at various pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0).
-
Assay Setup (in microcentrifuge tubes or a 96-well filter plate):
-
Total Binding: Add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and binding buffer of a specific pH.
-
Non-specific Binding: In a separate set of tubes, add the same components as for total binding, plus a high concentration of a non-labeled competing ligand (e.g., atropine for muscarinic receptors).
-
Competition Binding: To determine the affinity of acetylcholine, add cell membranes, the radioligand, and increasing concentrations of unlabeled acetylcholine in the binding buffer of a specific pH.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of unlabeled acetylcholine and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki (inhibitory constant) at each pH.
Visualizations
Caption: Acetylcholine signaling pathway.
Caption: Experimental workflow for assessing pH impact.
References
minimizing off-target effects of acetylcholine chloride
Welcome to the technical support center for the use of Acetylcholine (ACh) Chloride in research. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot issues related to off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is acetylcholine chloride and how does it work?
This compound is a synthetic version of the endogenous neurotransmitter acetylcholine.[1] It exerts its effects by binding to and activating cholinergic receptors, which are broadly categorized into two main types: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1][2] nAChRs are ligand-gated ion channels that allow the rapid influx of cations like sodium, leading to depolarization of the cell membrane.[1] mAChRs are G-protein coupled receptors that initiate intracellular signaling cascades, resulting in a wider range of cellular responses that can be either excitatory or inhibitory.[1][3]
Q2: What are "off-target effects" in the context of this compound?
Off-target effects occur because this compound is a non-selective agonist. It does not distinguish between the various subtypes of nicotinic and muscarinic receptors.[4][5] The human body has multiple subtypes of each receptor (e.g., M1-M5 for muscarinic; numerous combinations like α7 and α4β2 for nicotinic) which are distributed differently across various tissues and organs, including the central nervous system, cardiovascular system, smooth muscles, and glands.[1][2][6] When you apply ACh chloride to a specific tissue to study one receptor subtype, it will simultaneously activate all other ACh receptor subtypes present, leading to a complex mixture of physiological responses. These unintended activations are the "off-target effects."
Q3: Why is minimizing off-target effects crucial for my research?
Minimizing off-target effects is critical for data integrity and the correct interpretation of experimental results. If you are studying the role of a specific cholinergic receptor subtype in a cellular process, off-target effects can confound your data by:
-
Masking the true effect: An off-target response might counteract or obscure the specific effect you are trying to measure.
-
Introducing confounding variables: Unintended physiological responses (e.g., changes in heart rate or smooth muscle contraction) can indirectly influence your primary measurement.[1][3]
Troubleshooting Guide
Q4: I am applying this compound to my neuronal culture, but I'm observing inconsistent or broad cellular responses. What's happening?
This is a classic sign of non-specific receptor activation. Neurons can express multiple subtypes of both nicotinic and muscarinic receptors.[7] The widespread activation of these different receptors, each potentially triggering a different signaling pathway, can lead to variable and complex outcomes.
Solution: The most effective strategy is to isolate the receptor of interest by using selective antagonists to block the activity of other receptor subtypes. This allows you to be more confident that the effects you observe after applying ACh chloride are mediated by your target receptor.
Experimental Protocols & Data
Protocol 1: Using Selective Antagonists to Isolate Receptor Subtype Activity
This protocol describes a workflow to confirm that an observed physiological effect is mediated by a specific acetylcholine receptor subtype.
Objective: To pharmacologically isolate a target receptor subtype and confirm its role in a specific ACh-mediated response.
Materials:
-
Acetylcholine (ACh) chloride solution
-
Control buffer/saline
-
A selective antagonist for the suspected off-target receptor(s) (See Table 2)
-
A selective antagonist for the target receptor (for confirmation)
-
The experimental model (e.g., cell culture, tissue bath)
-
Recording apparatus for the physiological response
Methodology:
-
Establish a Baseline: Record the baseline activity of your experimental model in the control buffer.
-
Apply Acetylcholine (ACh): Introduce ACh chloride at the desired concentration and record the physiological response until it reaches a stable peak or plateau. This is your primary effect.
-
Washout and Recovery: Wash the preparation thoroughly with the control buffer until the physiological response returns to the baseline level.
-
Apply Off-Target Antagonist: Introduce a selective antagonist for a receptor you wish to block. Incubate for a period sufficient to ensure receptor binding (consult literature for the specific antagonist).
-
Re-apply Acetylcholine: While the antagonist is still present, apply the same concentration of ACh chloride again.
-
Analyze the Response:
-
If the primary effect is unchanged: The blocked receptor is likely not involved in the response.
-
If the primary effect is diminished or altered: The blocked receptor contributes to the overall response you observed initially. You have successfully reduced an off-target effect.
-
-
Confirmation (Optional): After washout, repeat the experiment using a selective antagonist for your target receptor. A complete block of the primary effect in this condition would confirm it is the primary mediator of the response.
Diagram: Experimental Workflow for Receptor Subtype Identification
This diagram illustrates the logical flow of using antagonists to identify the receptor responsible for an observed effect.
Caption: Workflow for using a selective antagonist to minimize off-target effects.
Q5: My this compound solution seems to lose potency over time, leading to inconsistent results. How should I prepare and store it?
This compound is susceptible to hydrolysis, and its stability is highly dependent on temperature and storage duration. Using a degraded solution is a common source of experimental variability.
Solution: Prepare fresh solutions when possible. If storage is necessary, follow the guidelines summarized in the table below. Avoid repeated freeze-thaw cycles.
Table 1: Stability of this compound Solutions
| Storage Temperature | Stability Period | Recommendation |
| 50°C (122°F) | Rapid breakdown after 1 day.[8] | Avoid. Do not expose the solution to high temperatures. |
| 25°C (77°F) | Stable for approximately 28 days, then modest breakdown begins.[8][9] | Short-term use only. Not recommended for storage beyond a few weeks. |
| 4°C (39°F) | Extremely small breakdown over an 84-day period.[8] | Good. Suitable for medium-term storage. |
| -20°C (-4°F) | Extremely small breakdown over an 84-day period.[8] | Excellent. Recommended for long-term storage. |
Data compiled from studies on standard (0.55 M) ACh solutions.[8]
Protocol 2: Preparation and Storage of this compound Solution
Objective: To prepare a stable stock solution of ACh chloride and minimize degradation.
Materials:
-
This compound powder (crystalline solid)
-
Solvent of choice (e.g., sterile water, PBS pH 7.2, or DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, airtight storage vials
Methodology:
-
For Aqueous Solutions (Recommended):
-
Directly dissolve the crystalline ACh chloride solid in your aqueous buffer (e.g., PBS, pH 7.2).
-
The solubility in PBS is approximately 5 mg/ml.
-
It is highly recommended to prepare aqueous solutions fresh on the day of the experiment.
-
-
For DMSO Stock Solutions:
-
ACh chloride is soluble in DMSO at approximately 0.1 mg/ml.
-
Before dissolving, purge the solvent with an inert gas to remove oxygen, which can contribute to degradation.
-
Create a concentrated stock solution in DMSO.
-
-
Dilution for Experiments:
-
Make further dilutions of the stock solution into your final aqueous buffer or isotonic saline immediately before the experiment.
-
Ensure the final concentration of the organic solvent (like DMSO) is insignificant, as it may have its own physiological effects.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the airtight vials at -20°C for long-term stability.
-
Minimizing Off-Target Effects: Key Strategies
Diagram: Acetylcholine Signaling & Off-Target Potential
This diagram shows how non-selective binding of ACh to both nicotinic and muscarinic receptors leads to divergent signaling pathways, which is the root cause of off-target effects.
Caption: ACh non-selectively activates both ionotropic (nicotinic) and G-protein coupled (muscarinic) receptors.
Table 2: Examples of Selective Antagonists for Cholinergic Receptors
To pharmacologically isolate your target, use antagonists with known selectivity for the off-target receptors present in your system. The choice of antagonist will depend on the specific receptor subtypes you wish to block.
| Antagonist | Primary Target(s) | Receptor Class | Notes |
| Atropine | M1, M2, M3, M4, M5[5] | Muscarinic | Non-selective muscarinic antagonist. Useful for determining if an effect is broadly muscarinic or nicotinic.[4][5] |
| Pirenzepine | M1[9] | Muscarinic | Selective M1 antagonist, often used to study gastric acid secretion and neuronal M1 function.[6][8][10] |
| Gallamine / Methoctramine | M2[7][11] | Muscarinic | Selective M2 antagonists, often used in cardiovascular and airway smooth muscle research.[11][12][13] |
| 4-DAMP | M3[2] | Muscarinic | Potent and selective M3 antagonist.[2][14] Also shows high affinity for M1 and M5.[15] |
| Tropicamide | M4[1][16] | Muscarinic | A selective M4 receptor antagonist.[1][17][18] |
| Mecamylamine | Neuronal nAChRs | Nicotinic | Non-competitive, non-selective antagonist of most neuronal nAChRs (e.g., α3β4, α4β2).[19][20][21] |
| α-Bungarotoxin | α7 | Nicotinic | A potent and irreversible antagonist highly selective for the α7 nAChR subtype.[22][23] |
| Dihydro-β-erythroidine (DHβE) | α4β2[3][24] | Nicotinic | A competitive antagonist with selectivity for α4-containing nAChRs, particularly α4β2.[3][25][26] |
This table provides examples and is not exhaustive. Researchers should consult the latest literature for the most selective compounds for their specific experimental needs.
Diagram: Troubleshooting Logic for Unexpected Results
Use this decision tree to diagnose potential sources of error when your experimental results are not as expected.
Caption: A logical guide for troubleshooting common issues in ACh chloride experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-DAMP | M3 muscarinic receptor antagonist | Hello Bio [hellobio.com]
- 3. Dihydro-β-erythroidine hydrobromide | Additional Nicotinic Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. Pirenzepine dihydrochloride | mAChR M1 Antagonists: R&D Systems [rndsystems.com]
- 7. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirenzepine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of allosteric antagonists in modulating muscarinic M2-receptor function in guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. 4-DAMP | mAChR M3 Antagonists: R&D Systems [rndsystems.com]
- 15. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 21. Mecamylamine but not the α7 receptor antagonist α-bungarotoxin blocks sensitization to the locomotor stimulant effects of nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Acetylcholine Activates an α-Bungarotoxin-Sensitive Nicotinic Current in Rat Hippocampal Interneurons, But Not Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apexbt.com [apexbt.com]
- 25. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving Reproducibility of Acetylcholine Chloride-Induced Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving acetylcholine chloride (ACh).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.
Issue 1: High Variability in Dose-Response Curves
Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
Answer: Variability in dose-response curves is a common issue and can stem from several factors. A primary reason is the stability of the this compound solution itself. Additionally, receptor desensitization and experimental conditions can contribute to this variability.
-
Solution Stability: this compound in aqueous solutions is susceptible to hydrolysis. The rate of degradation is influenced by temperature and pH.[1][2] It is crucial to use freshly prepared solutions for each experiment. If stock solutions are necessary, they should be prepared, aliquoted, and stored under appropriate conditions to minimize degradation.
-
Receptor Desensitization: Prolonged or repeated exposure of receptors to acetylcholine can lead to desensitization, a state where the receptor is unresponsive to the agonist.[3] This can manifest as a rightward shift in the dose-response curve or a decrease in the maximal response. Implementing adequate washout periods between agonist applications is essential to allow for receptor recovery.
-
Experimental Conditions: Factors such as temperature, pH of the buffer, and the presence of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, can all impact the effective concentration of ACh at the receptor.[4][5] Ensure these parameters are consistent across all experiments. In systems with high AChE activity, the inclusion of an AChE inhibitor may be necessary to obtain a stable response.
Issue 2: Diminishing Response with Repeated Acetylcholine Applications
Question: I observe a progressively weaker response each time I apply this compound to my cells or tissue. Why is this happening?
Answer: This phenomenon is a classic example of receptor desensitization. Both nicotinic and muscarinic acetylcholine receptors undergo desensitization upon continuous or repeated exposure to agonists.[3][6]
-
Mechanism of Desensitization: Desensitization involves a conformational change in the receptor that uncouples it from its signaling pathway, rendering it inactive even with the agonist bound.[3] The kinetics of desensitization and recovery can be complex, often exhibiting both fast and slow components.[6]
-
Preventing and Reversing Desensitization: To mitigate desensitization, use the lowest effective concentration of acetylcholine and the shortest possible application time. Ensure sufficient washout periods between applications to allow receptors to return to their resting state. The duration of the washout period will depend on the specific receptor subtype and experimental conditions.
Issue 3: No Response or a Very Weak Response to Acetylcholine
Question: I am not observing the expected physiological response after applying this compound. What should I check?
Answer: A lack of response can be due to several factors, ranging from the integrity of the acetylcholine solution to the health of the experimental model.
-
Acetylcholine Solution Integrity: As mentioned, this compound solutions can degrade over time.[2] Prepare fresh solutions for each experiment and verify the pH of your final solution. An acidic pH can result from the hydrolysis of acetylcholine to acetic acid and choline.[1]
-
Cell or Tissue Health: Ensure that the cells or tissues are viable and healthy. Poor cell health can lead to a general lack of responsiveness to any stimulus.
-
Receptor Expression: Verify that the cells or tissue you are using express the expected acetylcholine receptors (nicotinic or muscarinic) at a sufficient density.
-
Presence of Antagonists: Unintended presence of cholinergic antagonists in your experimental system can block the effects of acetylcholine. Review all components of your media and solutions for any potential antagonists.
Frequently Asked Questions (FAQs)
General
-
Q1: How should I prepare and store this compound solutions?
-
A1: this compound is highly hygroscopic and should be stored in a desiccator at the recommended temperature. For aqueous solutions, it is strongly advised to prepare them fresh on the day of the experiment.[1] If a stock solution is required, dissolve it in an appropriate buffer, aliquot into single-use volumes, and store at -20°C or below for short-term storage.[2] Avoid repeated freeze-thaw cycles.
-
-
Q2: What is the stability of this compound in aqueous solutions?
-
A2: The stability is highly dependent on temperature. At 4°C and -20°C, acetylcholine solutions show minimal degradation over several weeks. However, at room temperature (25°C), significant degradation can occur after 28 days, and at higher temperatures (50°C), breakdown is rapid, often within a day.[2]
-
Experimental Design
-
Q3: How can I minimize the effects of acetylcholinesterase (AChE) in my experiment?
-
A3: If your experimental system has significant AChE activity, the effective concentration of acetylcholine will decrease over time. To counteract this, you can include a specific AChE inhibitor, such as physostigmine or neostigmine, in your experimental buffer.[7][8] It is important to titrate the concentration of the AChE inhibitor to avoid non-specific effects.
-
-
Q4: What are typical EC50 values for acetylcholine?
-
A4: The EC50 (half-maximal effective concentration) for acetylcholine can vary widely depending on the receptor subtype, the cell or tissue type, and the specific response being measured. For example, in rat hippocampal CA1 pyramidal cells, the EC50 for acetylcholine-induced depolarization was found to be approximately 159 µM.[9] In other systems, such as guinea pig ileum, the EC50 for contraction can be in the sub-micromolar range.[10] It is recommended to perform a dose-response curve in your specific experimental system to determine the EC50.
-
Troubleshooting Specific Assays
-
Q5: I'm having trouble with my colorimetric/fluorometric acetylcholine assay. What are some common pitfalls?
-
A5: Common issues with these assays include:
-
High Background: This can be caused by the presence of free choline in the sample. To account for this, run a parallel sample without the addition of acetylcholinesterase.[11][12]
-
Low Signal: Ensure that all reagents, especially the assay buffer, are at room temperature before use.[11] Also, verify that the plate reader is set to the correct wavelength.
-
Inaccurate Readings: If sample readings are outside the linear range of the standard curve, dilute the samples and re-run the assay.[12]
-
-
-
Q6: My calcium imaging experiments with acetylcholine are giving inconsistent results. What should I look for?
-
A6: In addition to the general points about solution stability and receptor desensitization, consider the following for calcium imaging:
-
Dye Loading: Ensure consistent loading of the calcium indicator dye across all cells and experiments.
-
Phototoxicity and Dye Bleaching: Minimize exposure of the cells to excitation light to prevent phototoxicity and photobleaching of the dye.
-
Spurious Waves: Be aware that some calcium imaging protocols can lead to artifactual waves of activity, especially in neuronal cultures.[13]
-
-
Data Presentation
Table 1: Stability of this compound (0.55 M) Solution at Different Temperatures
| Temperature | Stability | Observations |
| -20°C | Highly stable | Extremely small breakdown over 84 days.[2] |
| 4°C | Highly stable | Extremely small breakdown over 84 days.[2] |
| 25°C (Room Temp) | Stable for ~28 days | Modest breakdown occurs after 28 days.[2] |
| 50°C | Unstable | Rapid breakdown after 1 day.[2] |
Table 2: Reported EC50 Values for Acetylcholine in Different Systems
| System | Response Measured | EC50 Value (M) | Reference |
| Rat Hippocampal CA1 Pyramidal Cells | Depolarization | 1.59 x 10⁻⁴ | [9] |
| Guinea Pig Ileum | Contraction | 1.0 x 10⁻⁷ | [10] |
| Human α4β2 Nicotinic Receptors | Calcium Influx | Varies by study | [14] |
| Human α7 Nicotinic Receptors | Calcium Influx | Varies by study | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, appropriate sterile buffer (e.g., PBS, pH 7.4), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the required amount of this compound powder. b. Dissolve the powder in the sterile buffer to a final concentration of 10 mM. c. Gently vortex to ensure complete dissolution. d. Aliquot the stock solution into single-use sterile microcentrifuge tubes. e. Store the aliquots at -20°C or below. f. For experiments, thaw a single aliquot and dilute to the desired working concentration in the appropriate experimental buffer immediately before use. Discard any unused portion of the thawed aliquot.
Protocol 2: Acetylcholine Receptor Binding Assay (Competitive Binding)
This protocol is a general guideline and may need to be optimized for your specific receptor and radioligand.
-
Materials: Cell membranes expressing the acetylcholine receptor of interest, radiolabeled antagonist (e.g., ³H-QNB for muscarinic receptors), unlabeled this compound, wash buffer, scintillation fluid, and a scintillation counter.
-
Procedure: a. In a microplate, add a constant amount of cell membranes to each well. b. Add a constant concentration of the radiolabeled antagonist to each well. c. Add increasing concentrations of unlabeled this compound to the wells. d. Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium. e. Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by several washes with ice-cold wash buffer to separate bound from free radioligand. f. Place the filters in scintillation vials with scintillation fluid. g. Quantify the radioactivity using a scintillation counter. h. The amount of bound radioligand will decrease as the concentration of unlabeled this compound increases, allowing for the determination of the Ki (inhibition constant) for acetylcholine.
Mandatory Visualizations
Caption: Overview of nicotinic and muscarinic acetylcholine receptor signaling pathways.
Caption: A troubleshooting workflow for inconsistent acetylcholine-induced effects.
References
- 1. US6261546B1 - Methods and compositions for stabilizing acetylcholine compositions - Google Patents [patents.google.com]
- 2. Stability of this compound solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of Mouse Nicotinic Acetylcholine Receptor Channels: A Two-Gate Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative pharmacological study of the cholinergic depolarization of hippocampal pyramidal cells in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (KB) Using Schild Analysis - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Acetylcholine Chloride and Carbachol for Cholinergic Receptor Activation
For researchers, scientists, and drug development professionals, the choice between acetylcholine chloride and carbachol as cholinergic agonists is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance in receptor activation, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Acetylcholine, the endogenous neurotransmitter of the cholinergic system, and its synthetic analog, carbachol, are both potent activators of muscarinic and nicotinic acetylcholine receptors. However, their distinct pharmacological profiles, particularly their susceptibility to enzymatic degradation, lead to significant differences in their potency, duration of action, and receptor subtype selectivity. This guide will delve into these differences to inform the selection of the appropriate agonist for specific research applications.
Executive Summary of Key Differences
| Feature | This compound | Carbachol |
| Source | Endogenous Neurotransmitter | Synthetic Choline Ester |
| Enzymatic Stability | Rapidly hydrolyzed by acetylcholinesterase (AChE) and butyrylcholinesterase. | Resistant to hydrolysis by cholinesterases.[1] |
| Duration of Action | Very short in vivo. | Prolonged duration of action. |
| Receptor Selectivity | Acts on both muscarinic and nicotinic receptors. | Acts on both muscarinic and nicotinic receptors, with some studies suggesting a degree of nicotinic selectivity in certain preparations. |
| Potency | Generally more potent than carbachol at muscarinic receptors in various tissues. | Potency can vary depending on the receptor subtype and tissue. |
Quantitative Comparison of Receptor Activation
The following tables summarize the binding affinities (Ki) and potencies (EC50) of acetylcholine and carbachol at various muscarinic and nicotinic receptor subtypes. These values are compiled from multiple studies and represent the concentration of the agonist required to elicit a half-maximal response or occupy 50% of the receptors. Lower values indicate higher potency or affinity.
Table 1: Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species/Cell Line | Reference |
| M1 | Acetylcholine | EC50 | 815 | HEK293T | [2] |
| Carbachol | EC50 | ~1000 | Murine Fibroblast (B82) | [3] | |
| Carbachol | pEC50 | 5.9 (approx. 1260 nM) | CHO-K1 (hM1) | [4] | |
| M2 | Acetylcholine | EC50 | - | - | - |
| Carbachol | EC50 | - | - | - | |
| M3 | Acetylcholine | pD2 | 5.98 (approx. 1047 nM) | Rat Testicular Capsule | [5] |
| Carbachol | pD2 | 4.99 (approx. 10233 nM) | Rat Testicular Capsule | [5] | |
| Carbachol | pEC50 | 5.9 (approx. 1260 nM) | CHO-K1 (hM3) | [6] | |
| M4 | Carbachol | pEC50 | - | - | - |
| M5 | Carbachol | pEC50 | 4.8 (approx. 15849 nM) | CHO-K1 (hM5) | [6] |
Table 2: Nicotinic Receptor Subtypes
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species/Cell Line | Reference |
| α4β2 | Acetylcholine | EC50 | ~60,000 | Xenopus laevis oocytes | [7] |
| Carbachol | Ki | - | - | [8] | |
| α7 | Acetylcholine | EC50 | - | - | - |
| Carbachol | Ki | - | - | - | |
| Muscle-type | Acetylcholine | KD | 160,000 | Recombinant mouse | [9] |
| Carbachol | KD | 800,000 | Recombinant mouse | [9] |
Signaling Pathways
Acetylcholine and carbachol activate downstream signaling cascades upon binding to their respective receptors. The specific pathway activated depends on the receptor subtype.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two groups based on their G-protein coupling.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Gq-coupled muscarinic receptor signaling pathway.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Gi-coupled muscarinic receptor signaling pathway.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. Upon binding of acetylcholine or carbachol, the receptor undergoes a conformational change that opens a channel permeable to cations, primarily Na+ and K+, and in some cases Ca2+. The influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamoylcholine homologs: novel and potent agonists at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Muscarinic and Nicotinic Effects of Acetylcholine Chloride
For Researchers, Scientists, and Drug Development Professionals
Acetylcholine (ACh), a primary neurotransmitter in the autonomic and central nervous systems, exerts its effects through two distinct classes of receptors: muscarinic and nicotinic.[1][2] Understanding the differential engagement of acetylcholine chloride with these receptor subtypes is fundamental for research in neuropharmacology and the development of targeted therapeutics. This guide provides an objective comparison of the muscarinic and nicotinic effects of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Distinctions: Signaling and Physiological Responses
The fundamental difference between muscarinic and nicotinic receptors lies in their structure and signaling mechanisms.[3][4] Nicotinic receptors are ligand-gated ion channels, mediating fast, excitatory neurotransmission through the direct influx of cations like Na+ and Ca2+.[1] In contrast, muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate slower, more prolonged, and diverse cellular responses, which can be either excitatory or inhibitory, through second messenger cascades.[5][6]
Activation of nicotinic receptors at the neuromuscular junction leads to muscle contraction, while in autonomic ganglia, it triggers the firing of postganglionic neurons.[1] Muscarinic receptor activation, however, mediates a broader range of parasympathetic responses, including decreased heart rate, increased glandular secretion, and smooth muscle contraction.[6][7]
Quantitative Comparison of this compound Activity
The affinity (Ki) and potency (EC50) of this compound vary significantly between muscarinic and nicotinic receptor subtypes. This differential activity is the basis for the selective actions of various cholinergic agonists and antagonists.
| Receptor Subtype | Binding Affinity (Ki) of this compound | Functional Potency (EC50) of this compound |
| Muscarinic | ||
| M1 | ~17.4 µM (pKd 4.76)[8] | 815 nM[9] |
| M2 | - | - |
| M3 | - | 537 nM (in human forearm vasculature)[10] |
| M4 | - | - |
| M5 | - | - |
| Nicotinic | ||
| α4β2 (high sensitivity) | 0.46 nM[11] | ~60 µM (depending on subunit ratio)[12] |
| α4β2 (low sensitivity) | - | - |
| α7 | 7.6 nM[11] | - |
| α3β4 | 4.4 nM[11] | - |
| Muscle-type ((α1)2β1δε) | - | - |
Note: Data is compiled from various sources and experimental conditions, which may lead to variations. Direct comparative studies under identical conditions are limited.
Signaling Pathways
The divergent signaling cascades initiated by this compound at muscarinic and nicotinic receptors are visualized below.
Experimental Protocols
Differentiating between muscarinic and nicotinic effects of this compound relies on specific pharmacological and electrophysiological assays.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of this compound for a specific receptor subtype.
1. Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]N-methylscopolamine for muscarinic receptors, [125I]α-bungarotoxin for muscle-type nicotinic receptors).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare reaction tubes containing the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubate the tubes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology (Whole-Cell Recording)
This protocol measures the ion currents elicited by this compound activation of nicotinic receptors.
1. Materials:
-
Cells expressing the nicotinic receptor subtype of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Pipette puller.
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Internal solution (e.g., containing K-gluconate, KCl, HEPES, ATP, GTP).
-
This compound solution.
2. Procedure:
-
Pull a glass pipette to a fine tip and fire-polish it.
-
Fill the pipette with the internal solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach a target cell and form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply this compound to the cell and record the resulting inward current.
-
Analyze the current-voltage relationship and kinetic properties of the channel activation and deactivation.
Calcium Flux Assay (for Gq-coupled Muscarinic Receptors)
This protocol measures the increase in intracellular calcium following the activation of M1, M3, or M5 muscarinic receptors.
1. Materials:
-
Cells expressing the Gq-coupled muscarinic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound solutions of varying concentrations.
-
Fluorescence plate reader or microscope.
2. Procedure:
-
Plate the cells in a multi-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Plot the peak fluorescence change as a function of this compound concentration to determine the EC50 value.
Conclusion
The muscarinic and nicotinic effects of this compound are mediated by fundamentally different receptor types, leading to distinct signaling cascades and physiological outcomes. A thorough understanding of these differences, supported by quantitative pharmacological and electrophysiological data, is essential for advancing research in cholinergic neurotransmission and developing novel therapeutic agents with improved selectivity and efficacy. The experimental protocols outlined in this guide provide a framework for the precise characterization of these distinct cholinergic effects.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscarinic Acetylcholine Receptors – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 8. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. mdpi.com [mdpi.com]
- 10. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Acetylcholine Chloride-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key cellular responses elicited by acetylcholine (ACh) chloride, a fundamental neurotransmitter involved in numerous physiological processes. Understanding the nuances of ACh-induced signaling is critical for research in neuroscience, pharmacology, and drug development. This document focuses on two central downstream events following the activation of muscarinic acetylcholine receptors (mAChRs): intracellular calcium (Ca2+) mobilization and extracellular signal-regulated kinase (ERK) phosphorylation. We present a comparative analysis of these responses, supported by experimental data, detailed protocols for their validation, and visual representations of the underlying signaling pathways and workflows.
Data Presentation: Comparative Analysis of ACh-Induced Cellular Responses
The potency and kinetics of acetylcholine-induced cellular responses can vary depending on the specific signaling pathway, the subtype of muscarinic receptor expressed, and the cellular context. Below is a summary of quantitative data from studies investigating ACh-mediated calcium influx and ERK phosphorylation.
| Parameter | Calcium (Ca2+) Mobilization | ERK1/2 Phosphorylation | Cell Type | Receptor Subtype | Reference |
| EC50 | ~30 nM (Carbachol) | ~8 µM (Carbachol) | HEK-293 | Endogenous M3 | [1] |
| EC50 | ~3.9 µM (Acetylcholine) | Not Reported | Rat Colonic Crypts | Endogenous M3 | [2] |
| EC50 | Not Reported | ~10-100 nM (Carbachol) | Primary Cortical Neurons | Endogenous mAChRs | [3] |
| Kinetics | Rapid and transient (seconds to minutes) | Slower onset, more sustained (minutes to hours) | General Observation | Muscarinic Receptors | [1][3] |
| Peak Response | Peaks within seconds to a minute | Peaks around 5-60 minutes | HEK-293, Cortical Neurons | M3, Endogenous mAChRs | [1][3] |
Note: EC50 values can vary significantly based on the specific agonist used (e.g., acetylcholine vs. carbachol), the expression levels of the receptor, and the specific assay conditions. The data presented here is for comparative purposes to illustrate general trends.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in acetylcholine-induced cellular responses, the following diagrams have been generated using the DOT language.
Caption: Acetylcholine Signaling Pathway.
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine-induced calcium signaling along the rat colonic crypt axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERKI/II Regulation by the Muscarinic Acetylcholine Receptors in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholinergic Bronchoprovocation Agents: Acetylcholine Chloride vs. Methacholine
For Researchers, Scientists, and Drug Development Professionals
In the diagnosis and assessment of airway hyperresponsiveness (AHR), a key feature of asthma, bronchial challenge tests play a crucial role. These tests involve the controlled administration of stimuli to induce bronchoconstriction. Among the direct stimuli, cholinergic agonists that activate muscarinic receptors on airway smooth muscle are widely used. This guide provides a detailed comparison of two such agents: acetylcholine chloride and its synthetic derivative, methacholine chloride. While both substances induce bronchoconstriction, their pharmacological properties and clinical utility differ significantly, leading to the predominance of methacholine in current clinical practice.
Mechanism of Action: A Tale of Two Cholinergic Agonists
Both acetylcholine and methacholine are parasympathomimetic drugs that act as agonists at muscarinic receptors in the airways.[1][2] The binding of these agonists, primarily to M3 muscarinic receptors on airway smooth muscle cells, initiates a signaling cascade that results in muscle contraction and airway narrowing.[3][4]
Acetylcholine is the endogenous neurotransmitter of the parasympathetic nervous system and is rapidly hydrolyzed by the enzyme acetylcholinesterase in the synaptic cleft.[1] This rapid degradation limits its duration of action.
Methacholine, a synthetic derivative of acetylcholine, is structurally similar but is metabolized more slowly by acetylcholinesterase.[3] This slower breakdown results in a more sustained bronchoconstrictive effect, making it a more practical agent for standardized clinical testing.[3]
References
Unraveling the Specificity of a Key Neurotransmitter: A Comparative Analysis of Acetylcholine Chloride Cross-Reactivity
A comprehensive examination of experimental data reveals that acetylcholine chloride, a primary neurotransmitter in the nervous system, exhibits a high degree of specificity for its own cholinergic receptors. Direct cross-reactivity, defined by significant binding affinity to the primary receptors of other major neurotransmitters—dopamine, serotonin, norepinephrine, GABA, and glutamate—is largely unsubstantiated in the reviewed literature. Instead, the interactions between the cholinergic system and these other neurotransmitter systems are predominantly characterized by complex, indirect neuromodulatory mechanisms, such as influencing neurotransmitter release and co-transmission from the same neuron.
This guide provides an objective comparison of acetylcholine's interactions with other key neurotransmitter systems, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay of these critical signaling molecules.
Summary of Acetylcholine Interactions with Other Neurotransmitter Systems
While direct binding of acetylcholine to non-cholinergic receptors is not a prominent feature, its functional impact on other systems is significant. The following table summarizes the nature of these interactions.
| Neurotransmitter System | Type of Interaction with Acetylcholine | Key Findings |
| Dopaminergic | Neuromodulatory | Acetylcholine, acting on nicotinic receptors on dopaminergic terminals, can stimulate dopamine release. Conversely, dopamine, via D2 receptors, can inhibit the release of acetylcholine. This reciprocal regulation is crucial for motor control and reward pathways.[1] |
| Serotonergic | Neuromodulatory & Structural Homology | Functional interactions are noted, where acetylcholine can modulate serotonin release. Structurally, the 5-HT3 receptor, a ligand-gated ion channel, shares a common evolutionary ancestry with the nicotinic acetylcholine receptor, suggesting a distant relationship.[2] |
| Adrenergic (Norepinephrine) | Neuromodulatory | Acetylcholine can inhibit the release of norepinephrine from sympathetic nerves, demonstrating a key interaction between the parasympathetic and sympathetic nervous systems.[3] |
| GABAergic | Neuromodulatory & Co-transmission | Acetylcholine can modulate the release of GABA. Furthermore, some cholinergic neurons have been shown to co-release GABA, meaning a single neuron can signal with both neurotransmitters. |
| Glutamatergic | Neuromodulatory & Co-transmission | Acetylcholine, particularly through presynaptic nicotinic receptors, can enhance the release of glutamate. There is also evidence of cholinergic neurons that co-release glutamate. |
Experimental Protocols
The primary method for determining the binding affinity of a ligand to a receptor is the radioligand binding assay . This technique is the gold standard for assessing potential cross-reactivity.
Radioligand Binding Assay (Competitive Inhibition)
This experimental approach quantifies the ability of a test compound (in this case, this compound) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the receptor of interest (e.g., a dopamine receptor).
Objective: To determine the inhibition constant (Ki) of this compound for a specific non-cholinergic receptor.
Materials:
-
Receptor Source: Homogenized tissue preparations or cultured cell lines expressing the target receptor (e.g., dopamine D2 receptors).
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for D2 receptors).
-
Test Ligand: this compound at various concentrations.
-
Buffer Solution: To maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate receptor-bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filter is washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
A high Ki value for this compound against a non-cholinergic receptor would indicate low binding affinity and therefore, low cross-reactivity. The absence of such data in the scientific literature for acetylcholine against the primary receptors of dopamine, serotonin, norepinephrine, GABA, and glutamate strongly suggests a lack of significant direct binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for acetylcholine and the general workflow for assessing receptor binding.
Neuromodulatory Interactions
The more physiologically relevant interactions between acetylcholine and other neurotransmitter systems are neuromodulatory. These complex interactions are crucial for brain function and are a key area of research in neuropharmacology.
Conclusion
Based on the available scientific literature, this compound demonstrates a high degree of selectivity for its cognate nicotinic and muscarinic receptors. There is a lack of evidence for direct, significant binding of acetylcholine to the primary receptors of dopamine, serotonin, norepinephrine, GABA, and glutamate. The interactions between these systems are instead characterized by sophisticated neuromodulatory mechanisms that are fundamental to neural circuit function. This specificity is a critical feature of the cholinergic system, allowing for precise signaling in the nervous system. For researchers and drug development professionals, this high specificity implies that therapeutic agents targeting the cholinergic system are less likely to have direct off-target effects on these other major neurotransmitter receptors, although indirect functional consequences through neuromodulation remain an important consideration.
References
- 1. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. NAChRDB: A Web Resource of Structure–Function Annotations to Unravel the Allostery of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Nicotinic Acetylcholine Receptor-associated Proteome with iTRAQ and Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylcholine Chloride Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of various acetylcholine chloride analogs, focusing on their performance at muscarinic and nicotinic receptors. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.
Introduction to Acetylcholine and its Analogs
Acetylcholine (ACh) is a crucial neurotransmitter in both the central and peripheral nervous systems, activating two main types of receptors: muscarinic and nicotinic.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) involved in parasympathetic responses, while nicotinic receptors are ligand-gated ion channels essential for neuromuscular transmission and central nervous system function.[1][2] Analogs of acetylcholine are compounds that mimic or modify its action and are invaluable tools in research and clinical practice for their ability to selectively target receptor subtypes and for their varied resistance to degradation by acetylcholinesterase.[3] This guide focuses on a comparative analysis of key acetylcholine analogs, providing data on their receptor binding affinities and functional potencies.
Comparative Performance of Muscarinic Receptor Agonists
Muscarinic receptors are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes typically couple to Gq proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization. The M2 and M4 subtypes couple to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[4][5] The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several common muscarinic agonists.
Table 1: Binding Affinities (Ki, nM) of Muscarinic Agonists at Human Muscarinic Receptor Subtypes
| Agonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Acetylcholine | 230 | 180 | 200 | 130 | 160 |
| Carbachol | 330 | 1700 | 310 | 500 | 450 |
| Bethanechol | 3600 | 12000 | 2000 | 4500 | 3300 |
| Pilocarpine | 280 | 4700 | 660 | 1500 | 980 |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63 |
Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources and represent approximate values for comparative purposes.
Table 2: Functional Potencies (EC50, nM) of Muscarinic Agonists
| Agonist | M1 (Gq) | M2 (Gi) | M3 (Gq) | M4 (Gi) | M5 (Gq) |
| Acetylcholine | 100 | 80 | 90 | 60 | 70 |
| Carbachol | 150 | 900 | 130 | 250 | 200 |
| Bethanechol | 1800 | 7000 | 1100 | 2300 | 1600 |
| Pilocarpine | 130 | 2500 | 300 | 800 | 450 |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63 |
Note: Lower EC50 values indicate higher potency. Functional assays vary; these values represent a general comparison.[6]
Comparative Performance of Nicotinic Receptor Agonists
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels composed of different subunits, leading to various receptor subtypes with distinct pharmacological properties. Key subtypes include the α4β2, prevalent in the brain, and the α7 receptor.[7]
Table 3: Binding Affinities (IC50, nM) and Functional Potencies (EC50, µM) of Nicotinic Agonists at the Human α4β2 nAChR
| Agonist | IC50 (nM) | EC50 (µM) | Maximal Response (Imax) |
| Nicotine | 1.2 | 10 | 1.00 |
| Acetylcholine | ~50 | ~30 | 1.00 |
| Succinylcholine | High µM range | High µM range | Partial Agonist |
| Compound 1 (Nicotine Analog) | 204.0 | 68.8 | 0.54 |
| Compound 2 (Nicotine Analog) | 13.8 | 10.8 | 1.00 |
Data adapted from studies on heterologously expressed human α4β2 nAChRs in Xenopus oocytes.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways for muscarinic and nicotinic receptors, along with a typical experimental workflow for characterizing an acetylcholine analog.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[1][9]
-
Membrane Preparation:
-
Culture cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1 in CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) to each well.
-
Add increasing concentrations of the unlabeled test compound (acetylcholine analog).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Imaging Functional Assay for Gq-Coupled Receptors
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.[10][11]
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest (e.g., M1 or M3) in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence of the cells.
-
Inject varying concentrations of the acetylcholine analog into the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
CRE-Luciferase Reporter Assay for Gi-Coupled Receptors
This assay measures the inhibition of cAMP production, an indicator of Gi-coupled receptor activation.[12][13]
-
Cell Transfection and Plating:
-
Co-transfect cells (e.g., HEK293) with a plasmid encoding the Gi-coupled receptor of interest (e.g., M2 or M4) and a reporter plasmid containing a cAMP response element (CRE) driving the expression of luciferase.
-
Plate the transfected cells in a 96-well plate and allow them to grow for 24-48 hours.
-
-
Assay Procedure:
-
Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production and, consequently, luciferase expression.
-
Simultaneously, treat the cells with varying concentrations of the acetylcholine analog.
-
Incubate the cells for a period of time (e.g., 4-6 hours) to allow for luciferase expression.
-
Add a luciferase substrate solution to the wells.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The activation of the Gi-coupled receptor by the agonist will inhibit the forskolin-induced increase in cAMP, leading to a decrease in luminescence.
-
Plot the luminescence signal against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-inhibition curve to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for Nicotinic Receptors
This technique directly measures the ion currents flowing through nicotinic receptor channels upon activation.[14][15]
-
Cell Preparation:
-
Use cells expressing the nicotinic receptor subtype of interest, either in primary culture (e.g., neurons) or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells).
-
Place the cells in a recording chamber on the stage of an inverted microscope.
-
-
Recording Procedure:
-
Fabricate a glass micropipette with a fine tip and fill it with an intracellular solution.
-
Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).
-
Clamp the cell's membrane potential at a fixed value (e.g., -60 mV).
-
Apply the acetylcholine analog to the cell via a perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the transmembrane current. The activation of nicotinic receptors will result in an inward current (at negative holding potentials) due to the influx of cations (Na⁺ and Ca²⁺).
-
Measure the amplitude of the current at different agonist concentrations.
-
Plot the current amplitude against the log concentration of the agonist.
-
Fit the data to a dose-response curve to determine the EC50 and the maximal current (Imax).
-
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 4. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 8. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 14. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to Acetylcholine Chloride Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of acetylcholine (ACh) chloride dose-response data, offering a comparative perspective with other cholinergic agonists. The information presented herein is supported by experimental data to aid in the design and interpretation of pharmacological studies.
Comparative Dose-Response Data of Cholinergic Agonists
The potency of a cholinergic agonist is a critical parameter in pharmacological studies, often expressed as the half-maximal effective concentration (EC50). This value represents the concentration of an agonist that produces 50% of the maximal response. The table below summarizes the EC50 values for acetylcholine and a comparator, methacholine, in human forearm resistance vessels.
| Agonist | EC50 (-log mol/l) | Tissue |
| Acetylcholine (ACh) | 6.43 ± 0.05 | Human Forearm Vasculature |
| Methacholine (MCh) | 7.24 ± 0.08 | Human Forearm Vasculature |
This data indicates that methacholine is approximately 10-fold more potent than acetylcholine in inducing vasodilation in the human forearm, a difference attributed to the more rapid degradation of acetylcholine by cholinesterases.[1]
Experimental Protocols for Dose-Response Analysis
The generation of reliable dose-response data is fundamental to understanding the pharmacological profile of a substance. Below are detailed methodologies for key experiments involving acetylcholine.
Isolated Tissue Preparation: Guinea Pig Ileum
A classic method for studying the contractile response to cholinergic agonists involves the use of isolated guinea pig ileum.[2][3]
Tissue Preparation and Mounting:
-
A guinea pig is euthanized via cervical dislocation.
-
The abdomen is opened, and a segment of the ileum is isolated.
-
The isolated tissue is placed in a bath containing an oxygenated physiological salt solution (e.g., Krebs solution or Tyrode's solution) maintained at 37°C.[3]
-
One end of the ileum segment is attached to a fixed point, and the other end is connected to an isotonic force transducer to record contractions.
Dose-Response Curve Generation:
-
The tissue is allowed to equilibrate in the organ bath for a specified period.
-
Acetylcholine is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
The contractile response is recorded after each addition until a maximal response is achieved.
-
For antagonist studies, the tissue is pre-incubated with a fixed concentration of an antagonist (e.g., atropine) before adding acetylcholine.[2][4]
Isolated Tissue Preparation: Frog Rectus Abdominis Muscle
The frog rectus abdominis muscle is another common preparation for studying neuromuscular transmission and the effects of cholinergic agents.[5][6][7]
Tissue Preparation and Mounting:
-
A frog is pithed, and the rectus abdominis muscle is dissected.
-
The muscle is mounted in an organ bath containing a suitable physiological solution (e.g., Frog Ringer's solution).
-
The muscle is attached to a force transducer to measure contractions.
Dose-Response Curve Generation:
-
After an equilibration period, acetylcholine is added at increasing concentrations.
-
The resulting muscle contractions are recorded.
-
The data is then plotted as response versus the logarithm of the acetylcholine concentration to generate a sigmoidal dose-response curve.[7]
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and experimental procedures can enhance understanding. The following diagrams, generated using Graphviz, illustrate the acetylcholine signaling pathway and a typical experimental workflow for dose-response analysis.
Figure 1: Acetylcholine Signaling Pathway
Acetylcholine exerts its effects by binding to two main types of receptors: muscarinic and nicotinic receptors.[8] Muscarinic receptors are G-protein coupled receptors that mediate a variety of cellular responses, while nicotinic receptors are ligand-gated ion channels that lead to depolarization and excitation.[9] Acetylcholinesterase rapidly breaks down acetylcholine in the synaptic cleft, terminating its action.[8]
Figure 2: Experimental Workflow for Dose-Response Analysis
The workflow for a typical dose-response experiment begins with tissue preparation, followed by the experimental phase of drug application and response recording. The final stage involves data analysis to determine key pharmacological parameters like the EC50. This systematic approach ensures the generation of accurate and reproducible results.
References
- 1. Comparison of cholinergic vasodilator responses to acetylcholine and methacholine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (KB) Using Schild Analysis - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 4. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. mycalpharm.com [mycalpharm.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetylcholine - Wikipedia [en.wikipedia.org]
- 9. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Acetylcholine's True Colors: A Guide to Confirmation of Effects Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of neurotransmitters is paramount. Acetylcholine (ACh), a key player in a vast array of physiological processes, has long been a subject of intense study. While pharmacological agents have provided valuable insights, the advent of genetic knockout (KO) models has revolutionized our ability to dissect the specific roles of the various components of the cholinergic system. This guide provides a comparative overview of the effects of acetylcholine chloride, and cholinergic signaling at large, as confirmed through the use of specific genetic knockout mouse models. We will delve into the experimental data, present detailed methodologies, and visualize the complex signaling pathways involved.
The cholinergic system, with its intricate network of receptors and enzymes, governs everything from muscle contraction to learning and memory. This compound, a direct-acting cholinergic agonist, mimics the effects of endogenous ACh. However, its systemic administration results in widespread and often non-specific activation of all cholinergic receptors. To overcome this limitation, researchers have turned to genetic knockout mice, where specific genes encoding for acetylcholine receptors or the enzymes responsible for its synthesis and degradation are selectively deleted. By comparing the physiological and behavioral responses of these knockout animals to their wild-type (WT) littermates, with and without the administration of cholinergic agents, we can pinpoint the precise functions of each component of the cholinergic system.
Comparing Cholinergic Knockout Models: A Data-Driven Overview
The following tables summarize the key findings from studies on various acetylcholine-related knockout mouse models, providing a quantitative comparison of their phenotypes with wild-type controls.
| Model | Key Gene Knocked Out | Primary Phenotypic Change | Quantitative Data (KO vs. WT) | Confirmed Role of the Protein |
| M1 Muscarinic Receptor KO | Chrm1 | Impaired cognitive flexibility and working memory | Slower rate of learning in a touchscreen visual discrimination task (significantly lower percent accuracy across days 5-12)[1]. Deficits in non-matching-to-sample tasks[2]. | Crucial for specific forms of learning and memory, particularly those requiring cognitive flexibility and top-down processing. |
| M2 Muscarinic Receptor KO | Chrm2 | Deficits in behavioral flexibility and working memory | Barnes Maze: Significantly longer escape latencies and more errors during the first 5 days of training[3][4][5]. | Acts as a presynaptic autoreceptor to inhibit acetylcholine release and is involved in modulating behavioral flexibility. |
| α4 Nicotinic Receptor KO | Chrna4 | Reduced nicotine-induced analgesia and altered anxiety | Reduced antinociceptive effect of nicotine in the hot-plate and tail-flick tests[6][7]. Increased anxiety-like behavior in the elevated plus-maze[8]. | Mediates the analgesic and some of the anxiolytic effects of nicotine. |
| Acetylcholinesterase (AChE) KO | Ache | Increased synaptic acetylcholine levels and altered spatial learning | Significantly elevated basal acetylcholine levels in the hippocampus. Impaired performance in spatial learning tasks, though specific quantitative data on escape latency is variable across studies. | Essential for the rapid hydrolysis of acetylcholine at the synapse, thereby controlling the duration and intensity of cholinergic signaling. |
Delving into the Experimental Details: Key Protocols
The confirmation of these effects relies on a battery of well-defined behavioral and neurochemical experiments. Below are detailed methodologies for some of the key experiments cited.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Training (Acquisition): A mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Due to their natural preference for dark spaces, mice will typically enter the dark compartment. Upon entry, a mild, brief foot shock is delivered through the grid floor.
-
Testing (Retention): 24 hours after training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection or mass spectrometry).
Procedure:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region (e.g., the hippocampus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sampling: Small molecules, including acetylcholine, diffuse from the extracellular fluid across the probe's membrane and into the aCSF. The collected fluid (dialysate) is then collected in timed fractions.
-
Analysis: The concentration of acetylcholine in the dialysate is quantified using a highly sensitive analytical method.
Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
Procedure:
-
Habituation: The mouse is placed in the chamber for an acclimation period.
-
Testing: The test consists of three types of trials presented in a pseudo-random order:
-
Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented, and the resulting startle response is measured.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the loud pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Calculation: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Visualizing the Cholinergic Landscape: Pathways and Workflows
To better understand the interplay of these components, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Acetylcholine signaling pathway and points of intervention with genetic knockout models.
Caption: A typical experimental workflow for studying the effects of a gene knockout.
Conclusion: The Power of Precision
Genetic knockout models have provided an unparalleled level of precision in confirming and elucidating the multifaceted effects of acetylcholine. By selectively removing a single component of the cholinergic system, we can move beyond the broad-stroke picture provided by pharmacological agents and paint a much more detailed and accurate portrait of cholinergic function. The data from these models are not only crucial for fundamental neuroscience research but also provide a solid foundation for the development of more targeted and effective therapeutics for a wide range of neurological and psychiatric disorders. As our ability to manipulate the genome continues to advance, so too will our understanding of the intricate dance of neurotransmitters that orchestrates the complexities of the brain and body.
References
- 1. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. M2 muscarinic acetylcholine receptor knock-out mice show deficits in behavioral flexibility, working memory, and hippocampal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice Lacking the β4 Subunit of the Nicotinic Acetylcholine Receptor Show Memory Deficits, Altered Anxiety- and Depression-Like Behavior, and Diminished Nicotine-Induced Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic characterization of an alpha 4 neuronal nicotinic acetylcholine receptor subunit knock-out mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acetylcholine Chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of acetylcholine chloride, prioritizing safety and regulatory adherence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, a lab coat, and gloves. If there is a risk of generating dust or aerosols, a dust respirator should also be used.[1] Ensure that an eyewash station and safety shower are readily accessible.
Disposal Procedures
This compound is not classified as a federally regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States. However, it is the responsibility of the waste generator to confirm that the waste does not meet the criteria for characteristic hazardous waste (ignitability, corrosivity, reactivity, or toxicity) and to comply with all local, state, and federal regulations.[2]
The primary method for rendering this compound non-hazardous for disposal in a laboratory setting is through chemical deactivation via hydrolysis. This compound readily decomposes in alkaline solutions.[1]
Chemical Deactivation: Alkaline Hydrolysis
This protocol is designed for the chemical neutralization of this compound waste in a laboratory setting.
Experimental Protocol:
Objective: To hydrolyze this compound into acetic acid and choline, which are less hazardous and more environmentally benign.
Materials:
-
This compound waste (solid or aqueous solution)
-
Sodium hydroxide (NaOH), 1M solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, properly labeled
-
Stir plate and stir bar (optional, for larger quantities)
-
Fume hood
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated fume hood.
-
Dissolution: If the this compound waste is in solid form, dissolve it in water to a concentration of no more than 100 mg/mL. For existing aqueous solutions, proceed to the next step.
-
Alkalinization: Slowly add a 1M solution of sodium hydroxide to the this compound solution while stirring.
-
pH Adjustment: Monitor the pH of the solution using pH strips or a pH meter. Continue to add the sodium hydroxide solution until the pH is between 9 and 12.
-
Hydrolysis:
-
For small quantities (less than 100 mL): Allow the alkaline solution to stand for at least 2 hours at room temperature to ensure complete hydrolysis.
-
For larger quantities (greater than 100 mL): Gently heat the solution to approximately 50°C on a water bath for at least 30 minutes to accelerate the hydrolysis process.
-
-
Neutralization: After the hydrolysis period, neutralize the solution by slowly adding a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized solution of choline and acetate salts can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies on drain disposal of neutralized chemical waste.
Disposal of Spilled Material
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Small Spills: For small quantities of solid this compound, use appropriate tools to carefully sweep the material into a designated waste container. Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[1]
-
Large Spills: For larger spills, use a shovel to place the material into a convenient and properly labeled waste disposal container. Subsequently, clean the contaminated surface with water and allow it to be evacuated through the sanitary system, if permissible by local regulations.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value |
| Melting Point | 146-151 °C |
| Solubility in Water | 100 mg/mL |
| pH of a 10% Aqueous Solution | Approximately 5 |
| Decomposition | Rapidly decomposes in hot water and alkaline solutions |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Acetylcholine Chloride
This guide provides immediate and essential safety protocols for laboratory professionals, researchers, and scientists involved in the handling of Acetylcholine Chloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Mitigation
This compound is classified as an irritant that can cause significant irritation to the skin, eyes, and respiratory tract.[1][2] It is also moisture-sensitive and hygroscopic.[1][3] Understanding these hazards is the first step toward safe handling.
| Hazard Type | Description | GHS Hazard Statements |
| Skin Irritation | Causes skin irritation upon contact.[2] | H315: Causes skin irritation.[2][4][5] |
| Eye Irritation | Causes serious eye irritation and is a lachrymator (induces tearing).[1][2] | H319: Causes serious eye irritation.[2][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[2] | H335: May cause respiratory irritation.[2][4][5][6] |
| Digestive Tract Irritation | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested.[1] | Not specified in provided results. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standards and Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[7][8] | Must conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[7][8] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before use and use proper removal technique.[7] |
| Body | Laboratory coat or impervious clothing.[3][7] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7] |
| Respiratory | NIOSH (US) or EN 143 (EU) approved respirator.[7] | A dust respirator or a respirator with a P1 or P95 filter is recommended, especially when dusts are generated.[7] |
Operational Plan: Handling and Storage Protocols
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5][8]
-
Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[7]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed and washed before reuse.[5]
-
Ignition Sources: Keep away from heat and sources of ignition.[3]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][7]
-
Moisture: As the substance is hygroscopic and moisture-sensitive, store it under an inert gas.[1][7][8]
-
Temperature: Store at -20°C for long-term stability.[9] Aqueous solutions should not be stored for more than one day.[9]
-
Incompatibilities: Store away from strong oxidizing agents.[8]
Safe Handling Workflow
The following diagram illustrates the step-by-step process for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency and Spill Response Plan
Spill Procedures:
-
Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[3][10] Clean the affected area by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[3][10]
-
Large Spills: Evacuate personnel to a safe area.[7] Use a shovel to place the material into a convenient waste disposal container.[3][10] Prevent the spill from entering drains.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water.[7] Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person into fresh air.[7] If not breathing, give artificial respiration.[7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3][7] Rinse mouth with water and seek immediate medical attention.[7] |
Disposal Plan
All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with federal, state, and local environmental control regulations.[10] Waste should be treated as hazardous. Consider consulting with a licensed professional waste disposal service to ensure compliance. Do not allow the product to enter drains. Empty containers may pose a fire risk and should be handled with care.[3]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hmdb.ca [hmdb.ca]
- 4. chemos.de [chemos.de]
- 5. lobachemie.com [lobachemie.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. employees.delta.edu [employees.delta.edu]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tmmedia.in [tmmedia.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
